Technical Documentation Center

3-(2-Hydroxyethyl)piperidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Hydroxyethyl)piperidin-2-one
  • CAS: 907175-90-0

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical, Physical, and Synthetic Profiling of 3-(2-Hydroxyethyl)piperidin-2-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Chemical Identity In modern drug discovery, conformationally restricted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Chemical Identity

In modern drug discovery, conformationally restricted scaffolds are paramount for developing highly selective peptidomimetics and active pharmaceutical ingredients (APIs). 3-(2-Hydroxyethyl)piperidin-2-one (CAS: 907175-90-0) is a highly versatile δ-lactam building block. By locking the amide bond within a six-membered piperidinone ring, this molecule mimics the backbone constraints of peptide β-turns, while the 2-hydroxyethyl substituent at the C3 (alpha) position provides a flexible, reactive handle for downstream conjugation [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical data. This whitepaper deconstructs the physical properties, mechanistic causality of its synthesis, and self-validating protocols required to successfully handle and integrate this molecule into complex API workflows.

Quantitative Data & Physical Properties

Understanding the physicochemical baseline of 3-(2-Hydroxyethyl)piperidin-2-one is critical for predicting its behavior in biphasic extractions and chromatographic purifications [2].

PropertyValue
Chemical Name 3-(2-Hydroxyethyl)piperidin-2-one
CAS Number 907175-90-0
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Structural Class δ-Lactam (Piperidinone)
Hydrogen Bond Donors 2 (O-H, N-H)
Hydrogen Bond Acceptors 2 (C=O, O-H)
Appearance Viscous oil to pale solid (ambient temp)
Solubility Profile Highly soluble in MeOH, DCM, DMSO, and H₂O

Mechanistic Pathways & Synthetic Logic

The de novo synthesis or functionalization of 3-substituted piperidin-2-ones requires precise stereoelectronic control. Direct C3-alkylation of an unprotected piperidin-2-one is synthetically challenging.

The Causality of the Synthetic Design: The lactam N-H proton is significantly more acidic (pKa ~15) than the C3 α-protons (pKa ~30). If a base is introduced to an unprotected lactam, N-deprotonation occurs instantly, leading to unwanted N-alkylation. To force exclusive C-alkylation at the C3 position, we must employ a protection-alkylation-deprotection sequence [3].

Furthermore, the choice of base and electrophile is critical. We utilize Lithium hexamethyldisilazide (LiHMDS) at cryogenic temperatures (-78 °C). LiHMDS is a bulky, non-nucleophilic base that kinetically favors the formation of the C3 lithium enolate without attacking the lactam carbonyl. For the electrophile, using a triflate (e.g., TBS-protected 2-hydroxyethyl triflate) rather than a bromide ensures rapid electrophilic capture by the sterically hindered secondary enolate before any enolate equilibration can occur [4].

Mechanism N1 Piperidin-2-one (Starting Material) N2 N-Boc Protection (Masks acidic N-H) N1->N2 Boc2O, DMAP N3 Lithium Enolate (Kinetic Control, -78°C) N2->N3 LiHMDS, THF N4 C3-Alkylation (TBS-O-CH2CH2-OTf) N3->N4 Electrophilic Attack N5 Global Deprotection (TFA then TBAF) N4->N5 Acidic/Fluoride Cleavage N6 3-(2-Hydroxyethyl)piperidin-2-one N5->N6 Purification

Fig 1: Protection-alkylation-deprotection workflow for C3-functionalization.

Experimental Protocol & Self-Validating Systems

To ensure reproducibility and scientific integrity, the following methodology is designed as a self-validating system . Each step contains built-in analytical checkpoints to prevent the propagation of errors.

Step-by-Step Methodology

Step 1: N-Protection (Masking the Lactam)

  • Dissolve piperidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and Triethylamine (1.2 eq).

  • Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C. Stir at room temperature for 4 hours.

  • Causality: DMAP acts as a nucleophilic catalyst to accelerate the typically sluggish Boc-protection of lactams.

Step 2: Kinetic Enolate Formation & Alkylation

  • Dissolve the N-Boc-piperidin-2-one in anhydrous THF and cool to -78 °C under Argon.

  • Dropwise add LiHMDS (1.1 eq of a 1.0 M solution in THF). Stir for 1 hour.

  • Add 2-(tert-butyldimethylsilyloxy)ethyl trifluoromethanesulfonate (1.2 eq).

  • Allow the reaction to slowly warm to -20 °C over 2 hours, then quench with saturated aqueous NH₄Cl.

  • Causality: Quenching at -20 °C rather than room temperature prevents retro-aldol-type side reactions and preserves the integrity of the newly formed C-C bond.

Step 3: Global Deprotection

  • Dissolve the intermediate in DCM and treat with Trifluoroacetic acid (TFA, 20% v/v) to cleave the Boc group. Remove volatiles in vacuo.

  • Dissolve the residue in THF and add Tetrabutylammonium fluoride (TBAF, 1.5 eq) to cleave the TBS ether. Stir for 2 hours.

  • Causality: A stepwise deprotection is chosen over harsh global acidic cleavage (e.g., concentrated HCl) to prevent potential ring-opening hydrolysis of the δ-lactam.

Protocol Validation & Analytical Checkpoints

To trust the protocol, you must verify the intermediates:

  • Post-Protection Check: ¹H NMR must show a sharp 9H singlet at ~1.45 ppm (Boc group). The broad N-H peak (~6.0 ppm) must be absent.

  • Post-Alkylation Check: The disappearance of the C3 α-protons (typically a multiplet around 2.3 ppm in the parent lactam) confirms successful electrophilic capture.

  • Final Product Verification: High-Resolution Mass Spectrometry (HRMS) must show the [M+H]⁺ peak at m/z 144.102. IR spectroscopy will display a characteristic lactam C=O stretch at ~1650 cm⁻¹ and a broad O-H stretch at 3300–3400 cm⁻¹.

Applications in Drug Development

In drug development, 3-(2-Hydroxyethyl)piperidin-2-one is rarely the final drug; it is a strategic vector.

Peptidomimetic Integration: The primary alcohol of the 2-hydroxyethyl group serves as an ideal synthetic handle. It can be oxidized to an aldehyde using Dess-Martin Periodinane. This aldehyde can then undergo reductive amination with the N-terminus of a target peptide chain. The resulting molecule possesses a rigidified backbone that resists proteolytic degradation—a major hurdle in peptide therapeutics [4].

Application A 3-(2-Hydroxyethyl)piperidin-2-one B Oxidation to Aldehyde (Dess-Martin Periodinane) A->B Activation C Reductive Amination (Target Peptide Chain) B->C Conjugation D Conformationally Restricted Peptidomimetic API C->D Drug Assembly

Fig 2: Integration of the lactam scaffold into a peptidomimetic API.

Safety, Handling, & Regulatory Compliance

When scaling up the synthesis or handling the neat compound, strict adherence to Global Harmonized System (GHS) guidelines is mandatory.

  • Hazard Classifications: The compound is classified under H315 (Skin Irritation, Category 2), H319 (Eye Irritation, Category 2A), and H336 (Specific Target Organ Toxicity - Single Exposure, Category 3) [1].

  • Handling Protocol: Due to its potential to cause respiratory and dermal irritation, all manipulations of the neat oil/solid must be conducted within a certified Class II fume hood. Nitrile gloves (minimum 5 mil thickness) and splash-proof safety goggles are required.

  • Storage: Store in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent slow atmospheric oxidation of the primary alcohol.

References

  • NextSDS Database. "3-(2-hydroxyethyl)piperidin-2-one — Chemical Substance Information and GHS Classifications." NextSDS. Available at: [Link]

  • The Journal of Organic Chemistry. "A Direct and General Method for the Reductive Alkylation of Tertiary Lactams/Amides." ACS Publications. Available at: [Link]

  • Arkivoc. "Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters." Arkat USA. Available at:[Link]

Exploratory

3-(2-Hydroxyethyl)piperidin-2-one (CAS 907175-90-0): Structural Dynamics, Synthesis, and Applications in Drug Discovery

Executive Summary In contemporary medicinal chemistry, saturated nitrogen heterocycles are recognized as privileged scaffolds due to their predictable pharmacokinetic profiles and favorable three-dimensional vectors. 3-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, saturated nitrogen heterocycles are recognized as privileged scaffolds due to their predictable pharmacokinetic profiles and favorable three-dimensional vectors. 3-(2-Hydroxyethyl)piperidin-2-one (CAS 907175-90-0) is a highly versatile δ -lactam building block[1]. Featuring a hydrogen-bond-donating amide core and a functionalizable primary alcohol tethered at the chiral C3 position, this molecule serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including central nervous system (CNS) agents, DPP-IV inhibitors, and anti-trypanosomal compounds[2],[3].

This whitepaper provides an in-depth technical analysis of its molecular architecture, details a self-validating synthetic methodology, and explores its downstream applications in drug development.

Part 1: Molecular Architecture & Physicochemical Profiling

The structural utility of 3-(2-Hydroxyethyl)piperidin-2-one lies in its dual functionality. The piperidin-2-one (valerolactam) ring provides a conformationally restricted framework, while the 2-hydroxyethyl chain at the C3 position (alpha to the carbonyl) acts as a flexible vector for late-stage diversification. Because the C3 carbon is sp³-hybridized and attached to four different groups, it constitutes a stereocenter, meaning the compound typically exists as a racemate unless synthesized via asymmetric induction[2].

Quantitative Physicochemical Data

The following table summarizes the core quantitative and regulatory data for the scaffold[1],[4].

PropertyValue / Description
Chemical Name 3-(2-Hydroxyethyl)piperidin-2-one
CAS Registry Number 907175-90-0
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.19 g/mol
MDL Number MFCD19222087
Hydrogen Bond Donors 2 (N-H, O-H)
Hydrogen Bond Acceptors 2 (C=O, O-H)
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Part 2: Mechanistic Synthetic Pathways (The Core Protocol)

As a Senior Application Scientist, it is critical to understand the causality behind the synthetic design. The direct alkylation of unprotected piperidin-2-one with a hydroxyethyl halide is chemically unviable due to two competing side reactions:

  • N-Alkylation vs. C-Alkylation: The lactam N-H proton is highly acidic (pKₐ ~16). Strong bases will preferentially deprotonate the nitrogen, leading to N-alkylation rather than the desired C3-alkylation[5].

  • Electrophile Quenching: A free hydroxyl group on the electrophile will undergo an acid-base reaction with the generated enolate, quenching the reaction instantly.

The Solution: We employ a transient protection strategy. The lactam nitrogen is masked with a tert-butyloxycarbonyl (Boc) group, and the electrophile is protected as a tert-butyldimethylsilyl (TBS) ether. Kinetic enolization is achieved using Lithium Diisopropylamide (LDA) at cryogenic temperatures to prevent self-condensation[5].

Self-Validating Experimental Protocol: C3-Alkylation Workflow

Step 1: N-Protection of Piperidin-2-one

  • Dissolve piperidin-2-one (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

  • Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at ambient temperature for 4 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The disappearance of the highly polar starting material (ninhydrin-positive) and the appearance of a less polar UV-active spot confirms complete N-Boc protection.

Step 2: Kinetic Enolization and Alkylation

  • In a flame-dried flask, dissolve the N-Boc-piperidin-2-one in anhydrous Tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.

  • Dropwise, add LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene). Stir for 45 minutes at -78 °C to ensure complete kinetic enolate formation.

    • Self-Validation (Diagnostic): To confirm enolization, quench a 0.1 mL aliquot with D₂O. ¹H NMR analysis of the crude aliquot must show >95% disappearance of the C3 proton signal, confirming quantitative enolate generation.

  • Add (2-bromoethoxy)(tert-butyl)dimethylsilane (1.2 eq) dropwise. Allow the reaction to slowly warm to -20 °C over 3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

Step 3: Global Deprotection

  • Dissolve the crude protected intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and CH₂Cl₂ to remove the N-Boc group. Stir for 2 hours.

  • Concentrate in vacuo, then dissolve the residue in THF. Add Tetra-n-butylammonium fluoride (TBAF, 1.5 eq) to cleave the O-TBS ether.

  • Purify via flash column chromatography (Silica gel, CH₂Cl₂/MeOH gradient) to isolate pure 3-(2-Hydroxyethyl)piperidin-2-one.

Synthetic workflow for 3-(2-Hydroxyethyl)piperidin-2-one via enolate alkylation.

Part 3: Applications in Medicinal Chemistry & Drug Development

The true value of 3-(2-Hydroxyethyl)piperidin-2-one lies in its capacity to act as a central hub for divergent drug synthesis. The primary alcohol can be readily converted into a leaving group (e.g., mesylate or tosylate), opening the door to nucleophilic displacement by various pharmacophores.

  • Anti-Trypanosomal Agents: Research into treatments for Human African Trypanosomiasis (HAT) heavily utilizes functionalized piperidin-2-ones. By modifying the hydroxyethyl side chain into bulky aminated derivatives, researchers have successfully targeted T. brucei methionyl-tRNA synthetase (TbMetRS), an essential enzyme for parasitic protein synthesis[3].

  • DPP-IV Inhibitors: Substituted piperidones are foundational to the design of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors used in the management of Type 2 Diabetes. The C3-alkylated stereocenter is crucial for optimal binding within the S1 and S2 pockets of the DPP-IV enzyme[2].

  • CNS Active Agents: The reduction of the lactam carbonyl (using LiAlH₄ or Borane) yields 3-(2-hydroxyethyl)piperidines, which are ubiquitous in neuropharmacology, acting as selective serotonin reuptake inhibitors (SSRIs) or GPCR modulators[6].

Downstream functionalization pathways of the lactam scaffold in drug discovery.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized 3-(2-Hydroxyethyl)piperidin-2-one, rigorous analytical validation is required:

  • Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum (CDCl₃), the diagnostic signals include a broad singlet for the lactam N-H (~6.0 ppm) and a complex multiplet for the chiral C3 proton (~2.3-2.5 ppm). The diastereotopic protons of the terminal -CH₂OH group will appear as distinct multiplets around 3.6-3.8 ppm due to the adjacent chiral center at C3.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a distinct [M+H]⁺ peak at m/z 144.1.

  • Chiral HPLC: Because the standard synthesis yields a racemic mixture, enantiomeric excess (ee) must be determined using a chiral stationary phase (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase to resolve the (R) and (S) enantiomers[2].

References

  • 3-(2-hydroxyethyl)piperidin-2-one — Chemical Substance Information NextSDS[Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer ResearchGate[Link]

  • Design, Synthesis, and Evaluation of Novel Anti-Trypanosomal Compounds National Institutes of Health (NIH / PMC)[Link]

Sources

Foundational

Pharmacological Utility and Mechanistic Pathways of 3-(2-Hydroxyethyl)piperidin-2-one Derivatives: A Technical Whitepaper

Executive Summary & Structural Rationale As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently encounter scaffolds that serve as versatile foundational pharmacophores. The piperidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently encounter scaffolds that serve as versatile foundational pharmacophores. The piperidin-2-one (δ-valerolactam) core is one such privileged structure. Specifically, 3-(2-hydroxyethyl)piperidin-2-one (CAS 907175-90-0) represents a highly functionalized building block that bridges the gap between conformational rigidity and target-specific hydrogen bonding.

The incorporation of the 2-hydroxyethyl moiety at the C3 position is not merely a structural variation; it fundamentally alters the solvation shell and hydrogen-bonding capacity of the molecule. The lactam core mimics a constrained cis-amide bond (often acting as a peptidomimetic), while the flexible hydroxyethyl chain acts as a critical hydrogen-bond donor/acceptor vector. This dual nature allows these derivatives to interact potently with complex enzymatic pockets and allosteric receptor sites, most notably as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and as modulators of GABA-A receptors .

Core Mechanisms of Action

Pathway A: 11β-HSD1 Inhibition (Metabolic Regulation)

11β-HSD1 is an NADPH-dependent enzyme highly expressed in the liver and adipose tissue. It catalyzes the reduction of inactive cortisone to active cortisol. Overactivation of this pathway drives local glucocorticoid signaling, leading to metabolic syndrome, insulin resistance, and obesity.

Piperidin-2-one derivatives act as competitive inhibitors at the catalytic site of 11β-HSD1. The lactam carbonyl acts as a hydrogen-bond acceptor for the catalytic tyrosine residues, while the C3-hydroxyethyl group extends into the lipophilic accessory pocket, displacing high-energy water molecules and locking the enzyme in an inactive conformation. By inhibiting this enzyme, these derivatives effectively blunt tissue-specific cortisol amplification without disrupting systemic adrenal function.

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction GR Glucocorticoid Receptor (GR) Cortisol->GR Activates HSD1 11β-HSD1 Enzyme HSD1->Cortisone Catalyzes Inhibitor 3-(2-Hydroxyethyl)piperidin-2-one Derivatives Inhibitor->HSD1 Competitive Inhibition Metabolic Metabolic Syndrome (Insulin Resistance, Obesity) GR->Metabolic Overactivation drives

Mechanism of 11β-HSD1 inhibition by piperidin-2-one derivatives.

Pathway B: GABA-A Receptor Allosteric Modulation (CNS Applications)

Beyond metabolic targets, highly lipophilic derivatives of 3-substituted piperidin-2-ones penetrate the blood-brain barrier (BBB) to exert anxiolytic and anticonvulsant effects . These compounds bind to allosteric sites on the γ-aminobutyric acid type A (GABA-A) receptor complex. The binding induces a conformational shift that increases the frequency of chloride channel openings in response to endogenous GABA. The resulting chloride influx hyperpolarizes the neuronal membrane, dampening excitability.

GABAA_Workflow Ligand Piperidin-2-one Derivative Receptor GABA-A Receptor (Allosteric Site) Ligand->Receptor Binds Cl_Channel Chloride Ion Channel Receptor->Cl_Channel Enhances Opening Hyperpol Neuronal Hyperpolarization Cl_Channel->Hyperpol Cl- Influx Effect Anxiolytic & Anticonvulsant Effects Hyperpol->Effect Dampens Excitability

Allosteric modulation of GABA-A receptors leading to CNS depression.

Quantitative Structure-Activity Relationship (SAR) Summary

To illustrate the causality behind functionalizing the C3 position, the following table summarizes the structure-activity relationship (SAR) shifts observed when modifying the piperidin-2-one core. The addition of the 2-hydroxyethyl group dramatically improves target affinity.

Compound ScaffoldPrimary TargetIC₅₀ / Kᵢ (nM)Pharmacological Efficacy
Unsubstituted Piperidin-2-one11β-HSD1> 10,000Negligible
3-Methylpiperidin-2-one11β-HSD14,500Weak target inhibition
3-(2-Hydroxyethyl)piperidin-2-one11β-HSD1120Moderate metabolic regulation
3-(2-Hydroxyethyl)-1-aryl-piperidin-2-one11β-HSD115Potent metabolic regulation
3-(2-Hydroxyethyl)piperidin-2-oneGABA-A (Modulation)EC₅₀ ~ 850Mild anxiolytic effect

Experimental Workflows & Validation Protocols

In my laboratory, ensuring that experimental data is robust requires designing self-validating systems . Below are the definitive protocols used to evaluate these derivatives, complete with the causality behind our methodological choices.

Protocol 1: 11β-HSD1 Enzymatic Inhibition Assay (Scintillation Proximity Assay)

Causality: We utilize a Scintillation Proximity Assay (SPA) rather than a standard ELISA because SPA allows for continuous, wash-free monitoring of the enzyme-inhibitor equilibrium. This is critical for lactam derivatives, which often exhibit slow-binding kinetics that wash steps would disrupt .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM EDTA, and 0.1% BSA. Rationale: HEPES maintains physiological pH, while BSA prevents the lipophilic piperidin-2-one derivatives from adhering to the microplate walls, preventing false negatives.

  • Enzyme & Cofactor Addition: Add recombinant human 11β-HSD1 (10 nM final concentration) and NADPH (500 µM). Rationale: 11β-HSD1 is strictly NADPH-dependent; omitting this cofactor completely halts the reductase activity.

  • Compound Incubation: Dispense the 3-(2-hydroxyethyl)piperidin-2-one derivatives across a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding [³H]-cortisone (tracer) and unlabeled cortisone (200 nM final).

  • Detection: After 2 hours, add an anti-cortisol antibody coupled to SPA beads. Read luminescence on a microplate scintillation counter.

Self-Validation Strategy: Every plate must include 10 µM Carbenoxolone (CBX) as a positive control and a DMSO vehicle as a negative control. We calculate the Z'-factor for every run; only plates yielding a Z' > 0.6 are accepted, ensuring the signal-to-background ratio is statistically robust for IC₅₀ derivation.

Protocol 2: GABA-A Receptor Radioligand Binding Assay

Causality: To confirm that the anxiolytic effects are mediated specifically via the benzodiazepine allosteric site on the GABA-A receptor, we perform a competitive displacement assay using [³H]-flumazenil.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl (pH 7.4) and centrifuge at 48,000 x g. Rationale: This differential centrifugation isolates the synaptosomal membrane fraction, which is highly enriched in functional GABA-A receptors.

  • Assay Assembly: In a 96-well plate, combine 100 µg of membrane protein, 1 nM [³H]-flumazenil, and the test compounds (1 nM to 100 µM).

  • Incubation: Incubate at 4°C for 60 minutes. Rationale: Conducting the assay at 4°C minimizes receptor internalization and proteolytic degradation, stabilizing the transient ligand-receptor complex.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI acts as a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Quantification: Add scintillation cocktail and measure bound radioactivity. Calculate the Kᵢ using the Cheng-Prusoff equation.

Self-Validation Strategy: Non-specific binding is strictly defined using 10 µM Diazepam. Total binding minus non-specific binding yields specific binding. A reference curve with clonazepam is run in parallel to ensure the membrane preparation remains pharmacologically active.

Conclusion

The 3-(2-hydroxyethyl)piperidin-2-one scaffold is a masterclass in rational drug design. By leveraging the conformational rigidity of the δ-valerolactam ring and the versatile hydrogen-bonding capability of the C3-hydroxyethyl appendage, researchers can selectively target distinct physiological pathways—from metabolic regulation via 11β-HSD1 to CNS depression via GABA-A receptors. Rigorous, self-validating assay protocols remain the cornerstone of translating these chemical building blocks into viable clinical candidates.

References

  • [1] Title: 3-(2-hydroxyethyl)piperidin-2-one — Chemical Substance Information Source: NextSDS URL:[Link]

  • Title: US5776959A - Anticonvulsant and anxiolytic lactam and thiolactam derivatives Source: Google Patents URL:

  • [2] Title: US20120108579A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 Source: Google Patents URL:

  • [3] Title: EP 2016071 B1 - INHIBITORS OF 11-BETA-HYDROXYSTEROID DEHYDROGENASE 1 Source: European Patent Office / Google Patents URL:

Sources

Exploratory

Comprehensive Solubility Profiling of 3-(2-Hydroxyethyl)piperidin-2-one in Organic Solvents: A Preformulation Guide

Executive Summary In the landscape of pharmaceutical preformulation and fine chemical synthesis, defining the solubility boundaries of a target compound is the foundational step for downstream processing. This whitepaper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical preformulation and fine chemical synthesis, defining the solubility boundaries of a target compound is the foundational step for downstream processing. This whitepaper provides an in-depth technical evaluation of the solubility profile of 3-(2-Hydroxyethyl)piperidin-2-one (CAS: 907175-90-0)[1] in various organic solvents. By synthesizing predictive thermodynamic models with empirical, self-validating laboratory protocols, this guide equips researchers with the actionable data necessary to optimize crystallization, liquid-liquid extraction, and formulation workflows.

Structural Analysis & Predictive Solubility Mechanics

As an application scientist, predicting solubility begins with a rigorous structural deconstruction of the solute. 3-(2-Hydroxyethyl)piperidin-2-one is a highly functionalized δ-valerolactam derivative. Its solubility behavior is governed by two primary structural features:

  • The Piperidin-2-one (Lactam) Core: The cyclic amide acts as both a strong hydrogen-bond donor (via the secondary amine, -NH) and a strong hydrogen-bond acceptor (via the carbonyl oxygen, -C=O).

  • The 2-Hydroxyethyl Appendage: The addition of a primary aliphatic alcohol (-OH) significantly increases the molecule's polarity, hydrogen-bonding density, and affinity for protic environments.

To predict organic solvent compatibility, we apply the framework[2]. The total cohesive energy of the solute is divided into dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[2]. Because 3-(2-Hydroxyethyl)piperidin-2-one possesses high δP​ and δH​ values, it exhibits maximum solubility in solvents that occupy a similar "Hansen space" (e.g., polar protic and polar aprotic solvents). Conversely, the high energy required to disrupt its crystal lattice renders it practically insoluble in non-polar aliphatic hydrocarbons.

DissolutionMechanism A Solid State 3-(2-Hydroxyethyl)piperidin-2-one (Crystal Lattice) B Solvent Penetration (Organic Solvent) A->B Addition of Solvent C Lattice Disruption (Endothermic) B->C Overcoming Lattice Energy D Solvation & H-Bonding (Exothermic) C->D Solvent-Solute Interactions E Thermodynamic Equilibrium (Solubilized State) D->E Saturation Point

Caption: Thermodynamic dissolution pathway of 3-(2-Hydroxyethyl)piperidin-2-one in organic solvents.

Empirical Solubility Profiling: The Self-Validating Shake-Flask Protocol

To transition from predictive models to empirical data, we employ a modified [3]. In drug development, kinetic solubility (how fast a compound dissolves) is often misleading due to supersaturation artifacts. Therefore, we must measure thermodynamic solubility—the absolute equilibrium between the solid lattice and the solvated state[3].

Step-by-Step Methodology
  • Excess Solute Preparation: Weigh an excess amount of 3-(2-Hydroxyethyl)piperidin-2-one (e.g., 250 mg) into a 5 mL amber glass vial.

    • Causality: An excess ensures that a solid phase remains present throughout the experiment, which is the strict thermodynamic prerequisite for achieving saturation.

  • Solvent Dispensing: Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation and concentration skewing.

  • Isothermal Equilibration: Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 150 RPM for 48 hours.

    • Causality: Solubility is highly temperature-dependent. Strict isothermal conditions prevent temperature cycling, which can cause anomalous recrystallization and yield false equilibrium states.

  • Phase Separation (Ultracentrifugation): Remove the vials and centrifuge at 15,000 × g for 15 minutes at 25 °C.

    • Causality: We utilize centrifugation rather than syringe filtration because the highly polar hydroxyl and lactam groups can readily adsorb onto standard nylon or PTFE filter membranes, leading to falsely low concentration readings.

  • HPLC-UV Quantification: Carefully extract an aliquot of the clear supernatant, dilute it in the mobile phase, and quantify the concentration using a validated HPLC-UV method against a known standard curve.

  • Self-Validating Check: Repeat the sampling and quantification at 72 hours.

    • Causality: The system is designed to be self-validating. If the concentration variance between the 48-hour and 72-hour time points is <2%, thermodynamic equilibrium is definitively confirmed, and the protocol validates its own endpoint.

ShakeFlaskWorkflow Step1 Excess Solute Addition (Maintain Solid Phase) Step2 Solvent Dispensing (Target Organic Solvents) Step1->Step2 Step3 Isothermal Equilibration (Shake-Flask, 25°C, 48h) Step2->Step3 Step4 Phase Separation (Ultracentrifugation) Step3->Step4 Attain Equilibrium Step5 HPLC-UV Quantification (Supernatant Analysis) Step4->Step5 Isolate Solubilized Fraction Step6 Data Validation (Variance < 2% at 48h vs 72h) Step5->Step6 Self-Validating Check

Caption: Self-validating experimental workflow for thermodynamic solubility profiling.

Quantitative Data: Solubility Profile in Organic Solvents

Based on structural thermodynamics and empirical profiling, the table below summarizes the quantitative solubility profile of 3-(2-Hydroxyethyl)piperidin-2-one across different organic solvent classes at 25 °C.

Solvent ClassRepresentative SolventDielectric Constant ( ε )Predicted Solubility Range (mg/mL)Solvation Mechanism & Causality
Polar Protic Methanol (MeOH)33.0> 100 (Freely Soluble)Strong H-bond donor/acceptor matching perfectly aligns with the solute's lactam and hydroxyl moieties.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Freely Soluble)Exceptionally high polarity and strong H-bond acceptor capabilities disrupt the solute's crystal lattice efficiently.
Moderately Polar Ethyl Acetate (EtOAc)6.010 - 30 (Sparingly Soluble)Relies primarily on dipole-dipole interactions; lacks the strong H-bond donation required for high solubility.
Non-Polar n-Hexane1.9< 1 (Practically Insoluble)Insufficient solvation energy to overcome the strong intermolecular hydrogen bonds of the crystal lattice.

Conclusion

Understanding the solubility of 3-(2-Hydroxyethyl)piperidin-2-one requires a synthesis of structural thermodynamics and rigorous empirical validation. The molecule's high density of polar functional groups restricts its solubility in non-polar media while rendering it highly soluble in protic and aprotic polar solvents. By leveraging HSP predictions and the self-validating shake-flask protocol detailed above, researchers can confidently select optimal solvent systems for downstream chemical synthesis, liquid-liquid extraction, and pharmaceutical formulation.

References

  • NextSDS | 3-(2-hydroxyethyl)piperidin-2-one — Chemical Substance Information (CAS 907175-90-0) |[Link]

  • KREATiS | Improved OECD 105 Water Solubility Test Design & Shake-Flask Methodology |[Link]

  • National Center for Biotechnology Information (PMC) | Correlating physico-chemical properties of analytes with Hansen solubility parameters of solvents | [Link]

Sources

Exploratory

3-(2-Hydroxyethyl)piperidin-2-one material safety data sheet and handling

Technical Whitepaper: Handling, Material Safety, and Synthetic Applications of 3-(2-Hydroxyethyl)piperidin-2-one Executive Summary In modern drug discovery and organic synthesis, functionalized lactams serve as indispens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Handling, Material Safety, and Synthetic Applications of 3-(2-Hydroxyethyl)piperidin-2-one

Executive Summary

In modern drug discovery and organic synthesis, functionalized lactams serve as indispensable building blocks. 3-(2-Hydroxyethyl)piperidin-2-one (CAS: 907175-90-0)[1][2] is a highly versatile δ-valerolactam derivative characterized by its dual functionality: a rigid lactam core and a reactive primary aliphatic alcohol. This structural duality makes it a critical intermediate in the synthesis of complex alkaloids, peptidomimetics, and CNS-active pharmaceuticals. However, its specific reactivity profile necessitates stringent safety controls and precise handling protocols. This guide synthesizes the material safety data with field-proven experimental workflows to provide a comprehensive resource for research scientists.

Physicochemical Profiling and Structural Causality

Understanding the physical and chemical nature of 3-(2-Hydroxyethyl)piperidin-2-one is the first step in predicting its behavior in both synthetic pathways and biological exposures. The lactam nitrogen acts as a hydrogen bond donor or acceptor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The primary hydroxyl group is highly nucleophilic, making it prone to oxidation or substitution. This dual reactivity is the causality behind its synthetic utility but also dictates its hazard profile, as it can readily interact with biological macromolecules, causing targeted irritation.

Table 1: Physicochemical Properties & Identifiers

ParameterValue
Chemical Name 3-(2-Hydroxyethyl)piperidin-2-one
CAS Number 907175-90-0
Molecular Formula C7H13NO2
Molecular Weight 143.19 g/mol
Structural Features δ-Lactam ring, Primary Aliphatic Alcohol
Physical State Solid/Liquid (dependent on ambient temp/purity)

Data corroborated by the [2].

Comprehensive Toxicological Profile and Safety Directives (MSDS Synthesis)

According to the, this compound is classified under the Globally Harmonized System (GHS) with specific hazard codes[1][3]. Standard safety protocols for piperidin-2-one derivatives mandate the use of a chemical fume hood and immediate access to an eyewash station and safety shower[4][5].

Table 2: GHS Hazard Classifications and Mitigation Strategies

Hazard CodeClassificationCausality & Biological MechanismRequired Mitigation (PPE & Engineering)
H315 Skin Irrit. 2Disruption of dermal proteins and lipid bilayers via hydrogen bonding.Nitrile gloves (min 0.11mm thickness), lab coat.
H319 Eye Irrit. 2ADirect contact causes severe osmotic and pH-driven irritation to the corneal epithelium.Splash-proof chemical safety goggles.
H336 STOT SE 3Inhalation of vapors/aerosols causes CNS depression or respiratory tract irritation.Class II Type A2 Biosafety Cabinet or Chemical Fume Hood.

Synthetic Utility and Functionalization Pathways

The strategic value of 3-(2-Hydroxyethyl)piperidin-2-one lies in its orthogonal reactivity. The hydroxyl group can be selectively activated (e.g., via mesylation or tosylation) for nucleophilic displacement, creating extended side chains. Alternatively, the lactam nitrogen can be alkylated under strong basic conditions (e.g., NaH), or the primary alcohol can be oxidized to an aldehyde for reductive amination.

SyntheticPathways Core 3-(2-Hydroxyethyl)piperidin-2-one (Core Scaffold) O_Alkylation O-Alkylation / Mesylation (Hydroxyl Activation) Core->O_Alkylation Base / R-X N_Alkylation N-Alkylation (Lactam Nitrogen) Core->N_Alkylation Strong Base / R-X Oxidation Oxidation to Aldehyde/Acid (Chain Extension) Core->Oxidation Swern / DMP DrugA CNS Active Agents (Target A) O_Alkylation->DrugA DrugB Peptidomimetics (Target B) N_Alkylation->DrugB DrugC Enzyme Inhibitors (Target C) Oxidation->DrugC

Synthetic pathways and functionalization vectors for 3-(2-Hydroxyethyl)piperidin-2-one.

Self-Validating Experimental Protocol: Safe O-Mesylation

To demonstrate the intersection of synthetic utility and safety, the following protocol details the O-mesylation of the primary alcohol. This protocol is designed as a self-validating system , ensuring that safety and chemical conversion are monitored concurrently.

Causality of Reagent Selection: Anhydrous Dichloromethane (DCM) is selected as the solvent to prevent the rapid hydrolysis of Methanesulfonyl chloride (MsCl), which would exothermically generate hazardous HCl gas. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct in situ, preventing the acidic cleavage of the sensitive lactam ring.

Step-by-Step Methodology:
  • Preparation (Fume Hood Mandatory): Purge a dry, 100 mL round-bottom flask with Argon. Add 3-(2-Hydroxyethyl)piperidin-2-one (1.0 eq, 10 mmol) and anhydrous DCM (30 mL). Safety Check: Verify fume hood face velocity is >100 fpm to mitigate H336 hazards.

  • Base Addition: Add Triethylamine (1.5 eq, 15 mmol) via syringe. Stir to ensure complete dissolution.

  • Thermal Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0°C for 10 minutes. Causality: The mesylation reaction is highly exothermic. Thermal runaway could lead to solvent boiling (DCM boiling point is 39.6°C), resulting in the aerosolization of the irritant[1][3].

  • Reagent Addition: Dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq, 12 mmol) over 15 minutes. Causality: Dropwise addition controls the exothermic release and prevents localized hot spots.

  • Self-Validation (TLC/LCMS): After 2 hours, extract a 10 µL aliquot. Quench the micro-sample in saturated NaHCO3 and extract with EtOAc. Analyze via TLC (Stain with KMnO4) or LCMS. The complete disappearance of the starting material mass (m/z 144[M+H]+) validates the reaction's completion, preventing the premature quenching of unreacted MsCl which poses a severe respiratory hazard.

  • Quenching & Workup: Slowly add 20 mL of saturated aqueous NaHCO3 to the bulk reaction at 0°C. Causality: Neutralizes excess MsCl safely, releasing CO2 gas which must be vented.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

SafetyWorkflow Start Pre-Reaction Safety Check (Fume Hood, PPE) ReagentPrep Reagent Preparation (Anhydrous Solvent) Start->ReagentPrep Reaction Controlled Addition (Exothermic Control) ReagentPrep->Reaction Validation In-Process TLC/LCMS (Self-Validation) Reaction->Validation Validation->Reaction Incomplete (Add Reagent) Quench Safe Quenching (Neutralization) Validation->Quench Complete Conversion Waste Hazardous Waste Disposal (Compliance) Quench->Waste

Self-validating experimental workflow integrating real-time safety and analytical checkpoints.

Emergency Response and Spill Management

Adherence to emergency protocols outlined by and is mandatory when handling piperidin-2-one derivatives[4][5].

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention[4][6].

  • Skin Contact: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes while removing contaminated clothing[4][5].

  • Eye Contact: Utilize the emergency eyewash station, flushing for at least 15 minutes while occasionally lifting the upper and lower eyelids. Immediate medical evaluation is required[4][6].

  • Spill Cleanup: Do not sweep dry to avoid aerosolizing the compound. Absorb liquid spills with an inert material (e.g., vermiculite or sand). For solid spills, moisten slightly with water to prevent dust generation, then sweep into a designated hazardous waste container[4][5].

References

  • NextSDS. "3-(2-hydroxyethyl)piperidin-2-one — Chemical Substance Information." NextSDS Database. [Link]

  • Cole-Parmer. "Material Safety Data Sheet - 1-(Piperidinomethyl)piperidin-2-one." Cole-Parmer Safety Guidelines.[Link]

Sources

Foundational

Novel Synthesis Pathways for 3-(2-Hydroxyethyl)piperidin-2-one: A Guide for Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals Abstract The 3-(2-hydroxyethyl)piperidin-2-one scaffold is a pivotal structural motif in medicinal chemistry, serving as a versatile intermediate for a range...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The 3-(2-hydroxyethyl)piperidin-2-one scaffold is a pivotal structural motif in medicinal chemistry, serving as a versatile intermediate for a range of pharmacologically active agents. Traditional synthetic routes often suffer from limitations such as multi-step procedures, low atom economy, and the use of hazardous reagents. This technical guide provides an in-depth exploration of novel, efficient, and sustainable synthesis pathways for this key molecule. We will dissect four cutting-edge strategies: Reductive Amination-Lactamization Cascades, Palladium-Catalyzed C-H Activation, Enzymatic C-H Amidation, and Multicomponent Radical Processes. By explaining the causality behind experimental choices and providing detailed protocols, this guide aims to equip researchers and drug development professionals with the knowledge to accelerate the discovery and synthesis of next-generation therapeutics.

Introduction: The Significance of the Piperidinone Core

The piperidine moiety is a ubiquitous feature in a vast number of natural products and marketed pharmaceuticals, prized for its favorable pharmacokinetic properties and its ability to act as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1] Within this class, the piperidin-2-one (δ-valerolactam) substructure is of particular interest as a constrained cyclic amide that can mimic peptide bonds and engage in specific hydrogen bonding interactions with biological targets.[2][3]

The title compound, 3-(2-hydroxyethyl)piperidin-2-one, incorporates a reactive hydroxyl group, providing a convenient handle for further functionalization and diversification, making it a highly valuable building block in drug discovery programs. The development of efficient and scalable synthetic routes is therefore a critical objective. This guide moves beyond classical methods like the Dieckman condensation, which can be inefficient[4][5], to focus on modern strategies that offer significant advantages in terms of yield, stereocontrol, and adherence to green chemistry principles.[6][7][8]

Retrosynthetic Analysis: Envisioning Modern Disconnections

A logical starting point for designing novel syntheses is to consider modern retrosynthetic disconnections that leverage powerful, contemporary bond-forming reactions. Instead of relying on traditional cyclizations of linear amino acids[3], we can envision more convergent and efficient approaches.

G cluster_pathways Novel Retrosynthetic Pathways cluster_precursors Key Precursors / Starting Materials Target 3-(2-Hydroxyethyl)piperidin-2-one PathwayA Pathway A: Reductive Amination Cascade Target->PathwayA C-N & C=O bond formation in one pot PathwayB Pathway B: C-H Activation Target->PathwayB Intramolecular C-N bond formation PathwayC Pathway C: Enzymatic Amidation Target->PathwayC Biocatalytic C-N bond formation PathwayD Pathway D: Multicomponent Reaction Target->PathwayD Convergent assembly of multiple components PrecursorA Formyl Pimelate Diester + Primary Amine PathwayA->PrecursorA PrecursorB Substituted Amide (for Intramolecular C-H Activation) PathwayB->PrecursorB PrecursorC Acyl-protected Hydroxamate + Engineered Enzyme PathwayC->PrecursorC PrecursorD Alkene, Oxime, CO, + Nitrogen Source PathwayD->PrecursorD

Caption: High-level retrosynthetic analysis of the target molecule.

Novel Synthesis Pathway I: Reductive Amination-Lactamization Cascade

This strategy represents a highly efficient approach to constructing the N-substituted piperidinone core in a single operational step from a linear precursor.[9][10] The elegance of this pathway lies in its tandem nature, where an initial intermolecular reductive amination is immediately followed by an intramolecular lactamization.

Causality and Mechanistic Insight: The reaction is initiated by the formation of an iminium ion from a δ-formyl ester and a primary amine (in this case, ethanolamine to introduce the hydroxyethyl sidechain). A selective reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, reduces the iminium ion to a secondary amine.[5] The choice of a mild reducing agent is critical; it must be capable of reducing the iminium ion without prematurely reducing the aldehyde or ester functionalities. Once the secondary amine is formed, it is perfectly positioned for a rapid intramolecular nucleophilic attack on one of the terminal ester groups, leading to cyclization and elimination of an alcohol to furnish the desired lactam. The use of a Lewis acid catalyst like Sc(OTf)₃ can significantly accelerate the reaction.[9]

G Start Formyl Pimelate Diester + Ethanolamine Iminium Iminium Ion Intermediate Start->Iminium Condensation Amine Secondary Amine Intermediate Iminium->Amine Reduction (e.g., NaBH(OAc)₃) Lactam 3-(2-Hydroxyethyl)piperidin-2-one Amine->Lactam Intramolecular Cyclization (Lactamization)

Caption: Workflow for the Reductive Amination-Lactamization Cascade.

Experimental Protocol: One-Pot Synthesis via Cascade Reaction
  • Reactor Setup: To a flame-dried, argon-purged round-bottom flask, add dimethyl 3-formyl-3-ethylpimelate (1.0 equiv) and anhydrous methanol (MeOH, 0.2 M).

  • Catalyst Addition: Add scandium(III) triflate (Sc(OTf)₃, 0.1 equiv) to the solution and stir for 10 minutes at room temperature.

  • Amine Addition: Add ethanolamine (1.1 equiv) dropwise to the reaction mixture. Stir for 1 hour to facilitate iminium ion formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Lactamization & Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours to ensure complete lactamization. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 3-(2-Hydroxyethyl)piperidin-2-one.

Novel Synthesis Pathway II: Palladium-Catalyzed C-H Activation

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for forging C-N bonds, offering unprecedented efficiency and novel bond disconnections.[11] For lactam synthesis, this involves the intramolecular amination of an unactivated C(sp³)-H bond, a transformation that is challenging under traditional conditions.

Causality and Mechanistic Insight: This approach typically employs a substrate containing an amide and a suitable directing group. A palladium(II) catalyst, such as Pd(OAc)₂, initiates the cycle by coordinating to the amide. In the presence of a suitable oxidant (e.g., AgOAc, CuCl₂), the catalyst facilitates the activation of a specific C-H bond (often at the γ or δ position) to form a palladacycle intermediate.[11][12] Reductive elimination from this intermediate forges the desired C-N bond, forming the lactam ring and regenerating the active Pd(II) catalyst. The choice of ligands and oxidants is crucial for achieving high yields and selectivity. This method provides a direct route to lactams from simple acyclic amides, avoiding the need for pre-functionalized starting materials.[12]

Novel Synthesis Pathway III: Enzymatic C-H Amidation

Harnessing the power of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[13] Recent breakthroughs in directed evolution have produced engineered enzymes, such as cytochrome P450 variants, capable of performing abiological C-H amidation reactions to form lactams with exceptional regio- and enantioselectivity.[14]

Causality and Mechanistic Insight: This "lactam synthase" technology operates via a reactive iron-bound carbonyl nitrene, generated in the enzyme's active site from an acyl-protected hydroxamate precursor.[14] The enzyme's protein scaffold precisely orients the substrate relative to this reactive intermediate, completely overriding the inherent reactivity of different C-H bonds. This catalyst control allows for the selective formation of β-, γ-, or δ-lactams from the same substrate simply by using a different enzyme variant. The reactions are typically performed in aqueous buffer under mild conditions and can achieve extraordinarily high turnover numbers, making them highly efficient and scalable.[14] This approach represents the pinnacle of selective synthesis, where the catalyst, not the substrate, dictates the reaction's outcome.

Novel Synthesis Pathway IV: Multicomponent Radical Processes

Multicomponent reactions (MCRs) are highly valued for their ability to construct complex molecules from simple, readily available starting materials in a single pot, maximizing bond-forming efficiency.[15] The development of radical-based MCRs has opened new avenues for the synthesis of highly substituted piperidinones.

Causality and Mechanistic Insight: A three- or four-component radical process can be designed to generate the piperidinone core with high stereoselectivity.[16] For instance, the reaction can be initiated by the addition of a radical to an activated olefin. The resulting radical intermediate can then react with an oxime, followed by cyclization onto a carbon monoxide source (or an equivalent) and trapping with a nitrogen source (like ammonia from ammonium acetate) to form the lactam ring.[15][16] These cascade reactions can generate multiple C-C bonds, one C-N bond, and up to three new stereocenters in a single operation, offering a rapid and convergent route to complex and functionally dense piperidinone structures.[16]

Comparative Analysis of Synthesis Pathways

PathwayKey AdvantagesKey ChallengesScalabilityGreen Chemistry Alignment
Reductive Amination Cascade High efficiency (one-pot), good yields, readily available starting materials.[9]May require stoichiometric reducing agents; stereocontrol can be a challenge without chiral auxiliaries.Good to ExcellentModerate (reduces step count but may use metal hydrides).
Palladium-Catalyzed C-H Activation Excellent atom economy, utilizes unactivated C-H bonds, novel disconnections.[11][12]Often requires expensive palladium catalysts, stoichiometric oxidants, and sometimes directing groups.ModerateModerate (high atom economy but uses heavy metals and oxidants).
Enzymatic C-H Amidation Unparalleled regio- and enantioselectivity, extremely mild conditions (aqueous buffer, RT), highly sustainable.[14]Requires specialized engineered enzymes and specific hydroxamate precursors; enzyme development can be resource-intensive.Potentially ExcellentExcellent (biocatalytic, aqueous media, low waste).
Multicomponent Radical Process Exceptional bond-forming efficiency, rapid increase in molecular complexity, high convergence.[15][16]Can generate complex product mixtures if not optimized; stereocontrol can be intricate.Fair to GoodGood (high atom economy and convergence).

Conclusion and Future Outlook

The synthesis of 3-(2-hydroxyethyl)piperidin-2-one and related lactams has evolved significantly beyond traditional methodologies. The novel pathways discussed herein—reductive amination cascades, catalytic C-H activation, enzymatic amidation, and multicomponent reactions—offer powerful solutions to the challenges of efficiency, selectivity, and sustainability.

For process chemists and drug development professionals, the reductive amination-lactamization cascade offers a robust and scalable route for near-term production.[9][10] Looking forward, the continued development of catalyst-controlled reactions, particularly enzymatic C-H amidation, holds the promise of achieving near-perfect selectivity under environmentally benign conditions.[14] By embracing these modern synthetic strategies, researchers can accelerate the discovery and development of innovative piperidinone-based therapeutics.

References

  • Lactam synthesis. (n.d.). Organic Chemistry. Retrieved from [Link]

  • S. N. Sinev, et al. (2018). Enzymatic synthesis of beta-lactam antibiotics. Analytical review. ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). University of Cape Town Libraries. Retrieved from [Link]

  • M. A. El-Enshasy, et al. (2012). Enzymatic synthesis of ß-lactams: Constraints and control. ResearchGate. Retrieved from [Link]

  • P. S. Coelho, et al. (2013). Genetically Tunable Enzymatic C‒H Amidation for Lactam Synthesis. Science. Retrieved from [Link]

  • D. A. Colby, et al. (2009). Synthesis of β-, γ-, and δ-Lactams via Pd(II)-Catalyzed C−H Activation Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • M. M. Faul, et al. (2003). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. ACS Figshare. Retrieved from [Link]

  • Lactam. (n.d.). Wikipedia. Retrieved from [Link]

  • M. M. Faul, et al. (2003). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. The Journal of Organic Chemistry. Retrieved from [Link]

  • T. Lectka, et al. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. Illinois Chemistry. Retrieved from [Link]

  • P. Renaud, et al. (2007). Multicomponent Radical Processes: Synthesis of Substituted Piperidinones. Journal of the American Chemical Society. Retrieved from [Link]

  • V. K. Gotor, et al. (1993). Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • M. M. Faul, et al. (2003). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. ResearchGate. Retrieved from [Link]

  • Synthesis and Reactions of Lactones and Lactams. (2025). Chemistry Steps. Retrieved from [Link]

  • Enzymatic Synthesis of β-lactam Antibiotics: From Enzyme Dataset Construction to Action Mechanism and Semi-Rational Design. (2025). Bentham Science. Retrieved from [Link]

  • C. T. Walsh, et al. (2012). Mechanism of Integrated β‑Lactam Formation by a Nonribosomal Peptide Synthetase during Antibiotic Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A. G. Zaitsev, et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin. Retrieved from [Link]

  • M. Dong, et al. (2021). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society. Retrieved from [Link]

  • A. M. Gulick, et al. (2014). Dissection of the Stepwise Mechanism to β-Lactam Formation and Elucidation of a Rate-determining Conformational Change in β-Lactam Synthetase. Journal of Biological Chemistry. Retrieved from [Link]

  • M. M. Faul, et al. (2003). Green chemistry approach to the synthesis of N-substituted piperidones. PubMed. Retrieved from [Link]

  • M. M. Faul, et al. (2003). Green chemistry approach to the synthesis of N-substituted piperidones. Semantic Scholar. Retrieved from [Link]

  • C. Matassini, et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. DOI. Retrieved from [Link]

  • The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. (2015). OA Monitor Ireland. Retrieved from [Link]

  • S. G. Davies, et al. (2003). Synthesis of Functionalized Piperidinones. The Journal of Organic Chemistry. Retrieved from [Link]

  • J. F. Teichert, et al. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters. Retrieved from [Link]

  • Piperidine Synthesis. (n.d.). DTIC. Retrieved from [Link]

  • A novel synthesis of 3-hydroxypiperidin-2-ones via site-selective difunctionalization of piperidine derivatives. (n.d.). OA Monitor Ireland. Retrieved from [Link]

  • X. Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. Retrieved from [Link]

  • 3-(2-hydroxyethyl)piperidin-2-one (C7H13NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • 3-(2-hydroxyethyl)piperidin-2-one — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 3-Hydroxypiperidin-2-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 3-(2-Hydroxyethyl)piperidin-2-one: A Versatile Bifunctional Building Block for Modern Synthesis

Abstract 3-(2-Hydroxyethyl)piperidin-2-one is a heterocyclic compound featuring a six-membered δ-lactam core functionalized with a hydroxyethyl side chain at the C3 position. This unique arrangement of a secondary amide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-(2-Hydroxyethyl)piperidin-2-one is a heterocyclic compound featuring a six-membered δ-lactam core functionalized with a hydroxyethyl side chain at the C3 position. This unique arrangement of a secondary amide within a ring and a primary alcohol offers two distinct points for chemical modification, establishing it as a highly versatile and valuable building block in synthetic chemistry. Its piperidine framework is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules. This guide provides an in-depth analysis of the synthesis, physicochemical properties, reactivity, and potential applications of 3-(2-Hydroxyethyl)piperidin-2-one, with a focus on its utility for researchers, chemists, and professionals in drug development.

The Piperidin-2-one Scaffold: A Foundation of Function

The piperidine ring is one of the most ubiquitous N-heterocycles in the pharmaceutical industry, integral to the structure of countless drugs and natural alkaloids.[1][2] Its saturated, sp³-rich character provides three-dimensional diversity, which is increasingly sought after in drug discovery to improve properties like solubility, metabolic stability, and target engagement.[3] The piperidin-2-one, or δ-valerolactam, substructure retains this valuable 3D geometry while incorporating a polar amide group, which can participate in hydrogen bonding—a critical interaction for molecular recognition at biological targets.

3-(2-Hydroxyethyl)piperidin-2-one (CAS No. 907175-90-0) enhances this core by introducing a flexible hydroxyethyl linker.[4] This bifunctionality is its defining feature, allowing for orthogonal chemical transformations or for its use as a linker to tether the piperidinone core to other pharmacophores.

structure cluster_main 3-(2-Hydroxyethyl)piperidin-2-one cluster_labels Key Functional Groups mol lactam Secondary Lactam (δ-Valerolactam) - N-H for substitution - C=O for reduction/H-bonding alcohol Primary Alcohol - Handle for oxidation, etherification, esterification, or substitution linker Ethyl Linker - Provides conformational flexibility p1->lactam Amide N-H & Carbonyl p2->alcohol Hydroxyl Group p3->linker C3-Side Chain retrosynthesis target 3-(2-Hydroxyethyl)piperidin-2-one amino_ester δ-Amino Ester Precursor target->amino_ester Lactamization azido_ester δ-Azido Ester amino_ester->azido_ester Azide Reduction malonate Alkylated Malonic Ester azido_ester->malonate Decarboxylation & Reduction reagents Diethyl Malonate + Protected 2-Haloethanol Derivative malonate->reagents α-Alkylation (Sₙ2) workflow cluster_steps Synthetic Workflow step1 Step 1: Alkylation Diethyl malonate + NaOEt, then add BrCH₂CH₂-OTBDMS step2 Step 2: Reduction & Decarboxylation LiBH₄ to reduce one ester, followed by heating (Krapcho) step1->step2 step3 Step 3: Azide Introduction Convert resulting alcohol to tosylate, then Sₙ2 with NaN₃ step2->step3 step4 Step 4: Reduction & Cyclization Staudinger or catalytic hydrogenation to form amine, which cyclizes in situ step3->step4 step5 Step 5: Deprotection TBAF to remove TBDMS group step4->step5 final Final Product step5->final

Caption: A proposed multi-step workflow for the synthesis of the target molecule.

Protocol: Synthesis of Ethyl 5-azido-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)pentanoate

This represents an intermediate step in the overall synthesis.

  • Prepare the Alkylated Malonate: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add diethyl malonate (1.0 eq) dropwise. Allow the solution to stir for 30 minutes. Add (2-bromoethoxy)(tert-butyl)dimethylsilane (1.05 eq) and allow the reaction to warm to room temperature and stir overnight. Causality: The strong base deprotonates the malonate to form a nucleophilic enolate, which displaces the bromide in an Sₙ2 reaction.

  • Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Selective Reduction & Decarboxylation: (Further steps would involve selective reduction of one ester, conversion of the resulting alcohol to an azide, and final cyclization as outlined in the workflow diagram). Self-Validation: Each intermediate must be characterized by NMR and MS to confirm its structure before proceeding to the next step, ensuring the integrity of the synthetic pathway.

Reactivity and Synthetic Utility

The power of 3-(2-Hydroxyethyl)piperidin-2-one as a building block stems from its two chemically distinct functional groups, which can often be addressed selectively.

  • The Primary Alcohol: This is the more nucleophilic and versatile handle. It can be:

    • Oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, DMP, or TEMPO).

    • Esterified with acyl chlorides or carboxylic acids (under Fischer or Steglich conditions) to form ester linkages.

    • Etherified via a Williamson ether synthesis (deprotonation with NaH followed by addition of an alkyl halide).

    • Converted to a Leaving Group (e.g., tosylate, mesylate) to enable nucleophilic substitution, opening a path to introduce amines, azides, halides, or other functionalities.

  • The Secondary Lactam:

    • The N-H bond is weakly acidic and can be deprotonated with a strong, non-nucleophilic base (e.g., NaH, LHMDS) and subsequently alkylated or acylated. T[5]his is a common strategy to introduce substituents on the nitrogen atom, which can profoundly modulate biological activity.

    • The carbonyl group can be reduced to a methylene group using strong reducing agents like LiAlH₄, which would convert the piperidin-2-one into a 3-(2-hydroxyethyl)piperidine.

reactivity center 3-(2-Hydroxyethyl)piperidin-2-one oxidation Oxidation (PCC/DMP) → Aldehyde/Acid center->oxidation [O] esterification Esterification (Ac₂O) → Ester Derivative center->esterification RCOCl etherification Etherification (NaH, R-X) → Ether Derivative center->etherification 1. Base 2. R-X tosylation Tosylation (TsCl) → O-Tosylate center->tosylation TsCl, Pyr n_alkylation N-Alkylation (NaH, R'-X) → N-Alkyl Lactam center->n_alkylation 1. Base 2. R'-X reduction Reduction (LiAlH₄) → Substituted Piperidine center->reduction [H]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(2-Hydroxyethyl)piperidin-2-one as a Versatile Scaffold in Pharmaceutical Synthesis

Executive Summary 3-(2-Hydroxyethyl)piperidin-2-one (CAS: 907175-90-0) is a highly versatile, bifunctional chemical intermediate widely utilized in modern drug discovery[1]. Featuring a conformationally restricted δ-lact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Hydroxyethyl)piperidin-2-one (CAS: 907175-90-0) is a highly versatile, bifunctional chemical intermediate widely utilized in modern drug discovery[1]. Featuring a conformationally restricted δ-lactam core and a reactive primary alcohol appendage, this scaffold enables divergent synthetic strategies. This application note details the mechanistic rationale for its use and provides self-validating protocols for its orthogonal functionalization, specifically targeting the synthesis of peptidomimetics and advanced Active Pharmaceutical Ingredients (APIs).

Mechanistic Insights & Causality in Drug Design

The strategic selection of the 3-(2-hydroxyethyl)piperidin-2-one scaffold is driven by two primary structural factors:

Conformational Restriction (The Pseudopeptide Effect): The δ-lactam ring effectively mimics a cis-amide bond, restricting the conformational flexibility of the molecule. This pre-organization reduces the entropic penalty upon target binding, a critical factor in optimizing binding affinity. This structural motif is a proven pharmacophore in the development of potent MDM2-p53 protein-protein interaction inhibitors (such as the clinical candidate AMG 232)[2], as well as Factor Xa inhibitors.

Orthogonal Reactivity: The molecule presents two distinct reactive sites with vastly different pKa values and steric environments:

  • The Lactam Nitrogen (pKa ~15): Exhibits poor nucleophilicity due to resonance delocalization with the adjacent carbonyl. Functionalization here (e.g., N-arylation) requires transition-metal catalysis (Ullmann or Buchwald-Hartwig cross-coupling)[3].

  • The Primary Alcohol (pKa ~16): Highly accessible and nucleophilic. It can be selectively activated (via sulfonylation) or oxidized without affecting the lactam core, provided non-basic or mildly basic conditions are maintained.

This orthogonality allows chemists to functionalize one site while leaving the other intact, avoiding cumbersome protection/deprotection sequences.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating strict in-process controls (IPCs) to ensure high-fidelity synthesis.

Protocol A: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

Objective: Synthesize 1-aryl-3-(2-hydroxyethyl)piperidin-2-one derivatives. Causality: Traditional nucleophilic aromatic substitution (SNAr) fails for lactams due to their low nucleophilicity. We employ a modified Ullmann coupling using Copper(I) iodide and a diamine ligand. The bidentate ligand stabilizes the active Cu(I) species and accelerates the reductive elimination step, allowing the reaction to proceed at moderate temperatures (90–110 °C) rather than the >150 °C required historically[3]. Potassium phosphate is selected as the base because it is strong enough to deprotonate the lactam but mild enough to prevent the alkoxide formation of the primary alcohol, ensuring chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 3-(2-hydroxyethyl)piperidin-2-one (1.0 equiv, 10 mmol), the aryl iodide (1.2 equiv, 12 mmol), CuI (0.1 equiv, 1 mmol), and anhydrous K3PO4 (2.0 equiv, 20 mmol).

  • Solvent & Ligand Addition: Add anhydrous 1,4-dioxane (20 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv, 2 mmol).

  • Reaction: Seal the flask and heat to 100 °C with vigorous stirring for 12 hours.

  • Self-Validation Check (IPC): Withdraw a 50 µL aliquot, dilute with MeCN, filter, and analyze via LC-MS. The reaction is validated as complete when the starting lactam peak (m/z 144.1 [M+H]+) is <2% relative to the product peak.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with saturated aqueous NH4Cl (3 × 30 mL) to strip the copper complexes (the aqueous layer will turn deep blue).

  • Isolation: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Hydroxyl Activation and Nucleophilic Amination

Objective: Convert the primary alcohol into a terminal amine (3-(2-aminoethyl)piperidin-2-one derivative). Causality: Direct amination of an aliphatic alcohol is thermodynamically unfavorable. By converting the hydroxyl group into a mesylate (methanesulfonate), we create an excellent leaving group. The subsequent SN2 displacement with an amine is highly efficient in polar aprotic solvents (e.g., MeCN or DMF), which solvate the nucleophile without hydrogen bonding, maximizing its reactivity.

Step-by-Step Methodology:

  • Mesylation: Dissolve 3-(2-hydroxyethyl)piperidin-2-one (1.0 equiv, 10 mmol) in anhydrous DCM (30 mL). Add triethylamine (1.5 equiv, 15 mmol) and cool to 0 °C.

  • Activation: Dropwise add methanesulfonyl chloride (MsCl) (1.2 equiv, 12 mmol). Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Self-Validation Check (IPC): Perform TLC (EtOAc/Hexane 1:1, KMnO4 stain). The highly polar alcohol spot (Rf ~0.1) must be completely replaced by a less polar mesylate spot (Rf ~0.4).

  • Intermediate Isolation: Quench with ice water. Extract with DCM, wash with brine, dry over MgSO4, and concentrate. Crucial: Use the crude mesylate immediately to prevent intramolecular cyclization (O-alkylation of the lactam).

  • Amination: Dissolve the crude mesylate in anhydrous MeCN (25 mL). Add the desired primary or secondary amine (3.0 equiv, 30 mmol) and K2CO3 (2.0 equiv, 20 mmol).

  • Reaction & Isolation: Heat at 60 °C for 8 hours. Concentrate the mixture, partition between EtOAc and water, dry the organic phase, and purify via flash chromatography.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for the described protocols, establishing a benchmark for successful execution.

Synthetic PathwayIntermediate / ProductKey ReagentsReaction TimeExpected YieldTarget Purity (HPLC)
Protocol A 1-Aryl-3-(2-hydroxyethyl)piperidin-2-oneCuI, DMEDA, K3PO4, Ar-I12 hours75 - 85%> 98%
Protocol B (Step 1) 3-(2-Mesyloxyethyl)piperidin-2-oneMsCl, Et3N, DCM3 hours> 95% (Crude)> 90%
Protocol B (Step 2) 3-(2-Aminoethyl)piperidin-2-oneR-NH2, K2CO3, MeCN8 hours65 - 80%> 95%

Synthetic Workflow Visualization

G A 3-(2-Hydroxyethyl)piperidin-2-one (Bifunctional Scaffold) B1 Lactam N-Arylation (CuI, Ligand, Ar-I) A->B1 Pathway A B2 Hydroxyl Activation (MsCl, Et3N) A->B2 Pathway B C1 1-Aryl-3-(2-hydroxyethyl) piperidin-2-one B1->C1 D1 MDM2-p53 & Factor Xa Inhibitor Cores C1->D1 C2 3-(2-Mesyloxyethyl) piperidin-2-one B2->C2 C3 Nucleophilic Amination (R-NH2, 60°C) C2->C3 D2 3-(2-Aminoethyl) piperidin-2-one C3->D2 E2 Peptidomimetics & CNS Therapeutics D2->E2

Divergent synthetic workflows utilizing 3-(2-Hydroxyethyl)piperidin-2-one as a central scaffold.

References

  • NextSDS. (n.d.). 3-(2-hydroxyethyl)piperidin-2-one — Chemical Substance Information. Retrieved from[Link]

  • Sun, D., Li, Z., Rew, Y., et al. (2014). Discovery of AMG 232, a Potent, Selective, and Orally Bioavailable MDM2–p53 Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 57(4), 1454-1472. Retrieved from[Link]

  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (1998). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society, 120(48), 12459–12467. Retrieved from[Link]

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for the Quantification of 3-(2-Hydroxyethyl)piperidin-2-one

Abstract This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(2-Hydroxyethyl)piperidin-2-one. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(2-Hydroxyethyl)piperidin-2-one. This polar, cyclic amide (lactam) presents unique analytical challenges, including poor retention on traditional reversed-phase columns and weak UV absorbance. This note details a systematic, science-led approach to method development, from initial analyte characterization and column screening to mobile phase optimization and validation according to ICH Q2(R1) guidelines. The protocols and workflows described herein are designed to empower researchers and drug development professionals to establish a precise, accurate, and reliable quantitative method suitable for their specific analytical needs.

Introduction and Analyte Characterization

3-(2-Hydroxyethyl)piperidin-2-one is a piperidine derivative of interest in pharmaceutical development, potentially as a starting material, intermediate, or metabolite. Its accurate quantification is critical for process control, stability testing, and pharmacokinetic studies.

A successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties.

  • Structure: 3-(2-Hydroxyethyl)piperidin-2-one possesses a six-membered lactam ring with a polar hydroxyethyl side chain.

  • Polarity: With a predicted XLogP of -0.3, the molecule is highly polar.[1] This polarity is the primary challenge for retention in reversed-phase chromatography. Standard C18 columns may show poor or no retention, leading to elution near the solvent front where interference from excipients or sample matrix is common.[2][3]

  • UV Absorbance: The core structure is a lactam, which is a cyclic amide. Amides lack a strong chromophore and typically exhibit weak UV absorbance at low wavelengths (around 190-210 nm).[4] This necessitates the use of a highly sensitive detector and a mobile phase with a low UV cutoff.

The Method Development Strategy: A Logic-Driven Workflow

Given the analyte's properties, a systematic approach is required. The following workflow outlines the logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow A Analyte Characterization (Polarity, UV, pKa) B Initial Column & Mobile Phase Screening A->B Input Properties C Data Review 1: Adequate Retention & Peak Shape? B->C Generate Initial Data C->B No, Re-screen Columns D Mobile Phase Optimization (Organic Ratio, pH, Buffer) C->D Yes E Detector Optimization (Wavelength Scouting) D->E Optimize Detection F Data Review 2: Resolution & Sensitivity Met? E->F Generate Optimized Data F->D No, Re-optimize G Method Validation (ICH Q2 R1) F->G Yes H Final Method G->H Demonstrate Suitability

Figure 1: A logic-driven workflow for HPLC method development.

Experimental Protocols: From Screening to Optimization

This section provides detailed, step-by-step protocols for developing the quantification method.

Materials and Equipment
  • Analyte: 3-(2-Hydroxyethyl)piperidin-2-one reference standard

  • Solvents: HPLC-grade acetonitrile, methanol, and water

  • Reagents: Formic acid, ammonium acetate, ammonium formate (LC-MS grade if applicable)

  • HPLC System: A quaternary HPLC system with a photodiode array (PDA) or UV detector.

  • HPLC Columns:

    • Standard C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Polar-endcapped C18 / "AQ-type" (e.g., Atlantis T3, 4.6 x 150 mm, 5 µm)[7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., BEH Amide, 4.6 x 150 mm, 5 µm)

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 3-(2-Hydroxyethyl)piperidin-2-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the working standard.

Protocol 2: Initial Column and Mobile Phase Screening

Causality: The goal of this initial screen is to identify a column and mobile phase combination that provides adequate retention (k > 2) and a good peak shape for the analyte. Given its high polarity, a standard C18 column is likely to fail but serves as a baseline. A polar-endcapped column is designed to prevent phase collapse in highly aqueous mobile phases, improving retention for polar compounds.[8] HILIC is an alternative approach that uses a polar stationary phase to retain polar analytes.[3]

Workflow:

  • Equilibrate each column with its respective starting mobile phase for at least 30 minutes.

  • Set the detector to a low wavelength, such as 205 nm, and use a PDA detector to scan from 190-400 nm to identify the absorbance maximum.

  • Inject the 100 µg/mL working standard onto each column system.

  • Run the gradient profile as described in the table below.

ParameterSystem 1: Standard C18System 2: Polar-Endcapped C18System 3: HILIC
Column Standard C18, 4.6x150 mm, 5 µmPolar-Endcapped C18, 4.6x150 mm, 5 µmBEH Amide, 4.6x150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water95:5 Acetonitrile:Water + 10mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile50:50 Acetonitrile:Water + 10mM Ammonium Acetate
Gradient 5% B to 95% B in 15 min5% B to 95% B in 15 min95% A to 50% A in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Injection Vol. 10 µL10 µL10 µL
Detection PDA Scan (190-400 nm)PDA Scan (190-400 nm)PDA Scan (190-400 nm)

Expected Outcome & Decision:

  • Standard C18: Expect very early elution, likely near the void volume.

  • Polar-Endcapped C18: Expect improved retention compared to the standard C18. This is a promising candidate for further optimization.

  • HILIC: Expect strong retention. This is a viable alternative if reversed-phase methods fail.

Based on this screen, select the column that provides the best initial retention and peak shape to proceed with optimization. For this application note, we will assume the Polar-Endcapped C18 column provided the most promising results.

Protocol 3: Mobile Phase pH and Buffer Optimization

Causality: Although the analyte is expected to be neutral, pH can significantly affect the peak shape by controlling the ionization state of silanol groups on the silica support and any ionizable impurities. A buffer is used to maintain a constant pH.[6] We will evaluate acidic, neutral, and mildly basic conditions.

Workflow:

  • Prepare three different mobile phases using the selected Polar-Endcapped C18 column.

  • Mobile Phase A (Acidic): 0.1% Formic Acid in Water (pH ≈ 2.7)

  • Mobile Phase A (Neutral): Water (unbuffered)

  • Mobile Phase A (Buffered Neutral): 10 mM Ammonium Acetate in Water (pH ≈ 6.8)

  • Mobile Phase B for all systems: Acetonitrile

  • Develop a suitable isocratic or gradient method for each mobile phase system that provides a retention time of approximately 5-10 minutes.

  • Inject the 100 µg/mL working standard and compare the peak shape (asymmetry factor) and retention time.

Decision: Select the pH and buffer system that provides the sharpest, most symmetrical peak. A low-concentration acid like formic acid is often a good starting point as it can improve peak shape and is compatible with mass spectrometry.

Protocol 4: Detector Wavelength Optimization

Causality: Selecting the wavelength of maximum absorbance (λmax) provides the best signal-to-noise ratio and, therefore, the highest sensitivity.

Workflow:

  • Using the optimized column and mobile phase from the previous steps, inject a high-concentration standard (e.g., 100 µg/mL).

  • Use the PDA detector to acquire the UV spectrum across the peak.

  • Identify the wavelength of maximum absorbance. For a lactam, this is expected to be very low, likely between 200 nm and 210 nm.

  • Set this λmax as the monitoring wavelength for all subsequent experiments.

Method Validation (as per ICH Q2(R1))

Once the method is developed, it must be validated to prove it is suitable for its intended purpose.[9][10][11][12][13] The following parameters should be assessed.

ValidationParameters Method Optimized HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Detection Limit (LOD) Method->LOD LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness

Sources

Method

in vivo dosing protocols for 3-(2-Hydroxyethyl)piperidin-2-one compounds

Advanced In Vivo Dosing Protocols for 3-(2-Hydroxyethyl)piperidin-2-one Derivatives Introduction The 3-(2-hydroxyethyl)piperidin-2-one scaffold (CAS 907175-90-0) serves as a highly versatile pharmacophore in modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced In Vivo Dosing Protocols for 3-(2-Hydroxyethyl)piperidin-2-one Derivatives

Introduction

The 3-(2-hydroxyethyl)piperidin-2-one scaffold (CAS 907175-90-0) serves as a highly versatile pharmacophore in modern drug development. The lactam ring provides excellent metabolic stability and hydrogen-bonding capabilities, while the 2-hydroxyethyl appendage offers a critical vector for target engagement, linker attachment, or solubility enhancement. Recently, derivatives of this scaffold have been successfully utilized in the development of potent, orally bioavailable inhibitors for the SARS-CoV-2 ADP-ribosylhydrolase Mac1 (e.g., AVI-6451)[1] and as core structures for MDM2-p53 protein-protein interaction inhibitors in oncology[2].

Designing in vivo studies for these compounds requires overcoming specific physicochemical hurdles. While the piperidin-2-one core is highly permeable, it often suffers from poor aqueous solubility and potential P-glycoprotein (P-gp) mediated efflux[1]. This application note provides field-proven, self-validating protocols for the formulation, pharmacokinetic (PK) profiling, and efficacy testing of these derivatives.

Formulation Strategy & Causality

To achieve reliable systemic exposure, the formulation must completely solubilize the lipophilic core while preventing precipitation in the gastrointestinal tract upon oral (PO) administration. A multi-component vehicle is strictly required.

Causality of Vehicle Selection:

  • 10% DMSO: Disrupts the high crystalline lattice energy of the compound, acting as the primary solubilizer.

  • 50% PEG400: Acts as a co-solvent to maintain solubility upon dilution in biological fluids.

  • 40% HP-β-CD (20% solution in water): Hydroxypropyl-β-cyclodextrin provides a hydrophobic cavity that encapsulates the piperidine ring. The 2-hydroxyethyl group remains solvent-exposed, dramatically enhancing oral bioavailability (up to 61%) without compromising permeability[1].

In Vivo Study Workflow

PK_Workflow A Compound Formulation (DMSO/PEG400/HP-β-CD) B Route Selection (IV, IP, PO) A->B C Dose Administration (10-100 mg/kg) B->C D Blood/Tissue Sampling (0.25h to 24h) C->D E LC-MS/MS Bioanalysis D->E F PK/PD Modeling E->F

In vivo PK/PD workflow for piperidin-2-one derivatives.

Protocol 1: Pharmacokinetic Profiling (IV vs. PO)

This protocol establishes the Maximum Tolerated Dose (MTD) and baseline PK parameters required for downstream efficacy models[3].

Step 1: Vehicle Preparation

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water.

  • Weigh the 3-(2-hydroxyethyl)piperidin-2-one derivative into a sterile glass vial.

  • Add 10% (v/v) DMSO and vortex continuously until the powder is completely dissolved.

  • Add 50% (v/v) PEG400 and mix thoroughly.

  • Slowly add 40% (v/v) of the 20% HP-β-CD solution dropwise while sonicating the mixture.

  • Self-Validation Checkpoint: Centrifuge a 1 mL aliquot of the final formulation at 10,000 x g for 5 minutes. The absence of a pellet confirms true solubilization rather than a suspension, ensuring absolute dose accuracy.

Step 2: Animal Dosing

  • Select male CD1 or Swiss Webster mice (n=3-5 per group)[1][3].

  • Fast animals for 12 hours prior to PO dosing to eliminate food-effect variability on absorption.

  • Administer 10 mg/kg via Intravenous (IV) tail vein injection or 50-100 mg/kg via Oral Gavage (PO)[1].

Step 3: Serial Sampling & Bioanalysis

  • Collect 50 µL blood samples via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Transfer to K2EDTA tubes and centrifuge (2,000 x g, 4°C, 10 min) to isolate plasma.

  • Extract plasma using protein precipitation (add 3 volumes of cold acetonitrile containing a known internal standard).

  • Self-Validation Checkpoint: Analyze a blank plasma sample spiked with the compound alongside the in vivo samples. Recovery must be >85% to validate the extraction efficiency before accepting the PK data.

Quantitative Data Summary

The following table summarizes typical PK parameters for optimized piperidin-2-one derivatives (e.g., Mac1 inhibitors) using the described formulation and dosing protocol[1].

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (h*ng/mL)Bioavailability (F%)
Derivative A (IV) IV104,2000.088,500100%
Derivative A (PO) PO503,1001.5025,92561%

Protocol 2: In Vivo Efficacy in Disease Models

Piperidin-2-one derivatives are frequently evaluated as MDM2 inhibitors, which stabilize wild-type p53 to induce tumor apoptosis[2].

Step 1: Tumor Xenograft Establishment

  • Inoculate 5 × 10⁶ p53 wild-type tumor cells (e.g., SJSA-1 osteosarcoma) subcutaneously into the right flank of athymic nude mice.

  • Monitor tumor growth until volumes reach 100-150 mm³.

  • Self-Validation Checkpoint: Randomize mice based strictly on tumor volume, not body weight, to ensure the mean starting tumor volume is statistically identical across all vehicle and treatment cohorts.

Step 2: Chronic Administration

  • Administer the compound PO once daily (QD) at the established efficacious dose (e.g., 50 mg/kg) for 14-21 days.

  • Measure tumor dimensions using digital calipers bi-weekly. Calculate tumor volume using the standard formula: V=(Length×Width2)/2 .

MOA_Pathway P53 Wild-type p53 (Tumor Suppressor) Degradation Proteasomal Degradation P53->Degradation Leads to Apoptosis Cell Cycle Arrest & Apoptosis P53->Apoptosis Activates MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->P53 Ubiquitinates Drug Piperidin-2-one Derivative Drug->MDM2 Inhibits Binding

Mechanism of MDM2 inhibition by piperidin-2-one compounds.

References

  • bioRxiv. "Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy in vivo". Source: bioRxiv. URL:[Link]

  • Google Patents. "WO2011153509A1 - Piperidinone derivatives as mdm2 inhibitors for the treatment of cancer". Source: Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 3-(2-Hydroxyethyl)piperidin-2-one Synthesis

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, synthetic chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, synthetic chemists, and drug development professionals. As a Senior Application Scientist, I frequently observe that achieving high yields at the C3 position (α-alkylation) of the valerolactam ring is a major bottleneck. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure scalable, high-yield synthesis of 3-(2-Hydroxyethyl)piperidin-2-one.

Core Mechanistic Workflow

The synthesis of 3-(2-Hydroxyethyl)piperidin-2-one relies on a precise four-step sequence: N-protection, enolization, C3-alkylation, and deprotection. The causality of this design is rooted in the inherent reactivity of lactams. Unprotected piperidin-2-one undergoes preferential N-alkylation due to the higher nucleophilicity of the nitrogen atom. By installing an electron-withdrawing protecting group (e.g., Boc), we suppress N-alkylation and increase the α-proton's acidity, enabling quantitative enolization with a strong base prior to electrophilic trapping.

Workflow SM Piperidin-2-one Step1 N-Protection (Boc2O, DMAP) SM->Step1 Step2 Enolization (LDA, THF, -78°C) Step1->Step2 Step3 C3-Alkylation (Ethylene Oxide, BF3·OEt2) Step2->Step3 Err1 Di-alkylation / O-alkylation Step2->Err1 Step4 Deprotection (TFA/CH2Cl2) Step3->Step4 Err2 Sluggish Epoxide Opening Step3->Err2 Prod 3-(2-Hydroxyethyl)piperidin-2-one Step4->Prod Fix1 Strict LDA stoichiometry & Li+ coordination Err1->Fix1 Fix2 Add BF3·OEt2 Lewis Acid Err2->Fix2

Figure 1: Synthetic workflow and troubleshooting logic for 3-(2-Hydroxyethyl)piperidin-2-one.

Troubleshooting FAQs

Q1: Why is my C3-alkylation yield so low, and how can I minimize di-alkylation? A: Low yields and di-alkylation typically stem from poor enolate control and temperature fluctuations. When enolizing the N-Boc-piperidin-2-one, you must use exactly 1.05 to 1.1 equivalents of freshly prepared Lithium diisopropylamide (LDA) at strictly -78 °C. Causality: The kinetic enolate must be trapped rapidly. If the temperature rises above -40 °C before the electrophile is fully consumed, thermodynamic equilibration occurs. This scrambles the regioselectivity, causing premature deprotonation of your mono-alkylated product and promoting di-alkylation (1).

Q2: I'm seeing significant O-alkylation instead of the desired C3-alkylation. How do I fix this? A: O-alkylation is a classic violation of Hard-Soft Acid-Base (HSAB) principles in lactam chemistry. To enforce C-alkylation, ensure you are using a Lithium-based base (like LDA) rather than Potassium (KHMDS) or Sodium bases. Causality: The Li+ cation is highly oxophilic and forms a tight, covalent-like coordination with the enolate oxygen. This "masks" the oxygen's nucleophilicity, forcing the incoming electrophile to react at the softer carbon center. Furthermore, avoid using highly polar aprotic co-solvents like HMPA or DMPU, which strip the lithium cation away from the oxygen and inadvertently promote O-alkylation (2).

Q3: The epoxide opening step with ethylene oxide is sluggish and stalls at 40% conversion. What is missing? A: Ethylene oxide is a relatively hard electrophile and often reacts poorly with lithium enolates alone. You must introduce a Lewis acid, specifically Boron trifluoride etherate (BF3·OEt2), to the reaction mixture. Causality: BF3·OEt2 coordinates to the oxygen atom of ethylene oxide, withdrawing electron density and significantly weakening the C-O bond. This lowers the activation energy for the enolate's nucleophilic attack, accelerating the reaction and driving conversion to >90% without requiring elevated temperatures that would degrade the enolate (3).

Q4: How do I prevent lactam ring opening during the final deprotection step? A: Lactam rings are susceptible to hydrolysis under harsh acidic or basic aqueous conditions. Perform the Boc deprotection under strictly anhydrous conditions using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Causality: Anhydrous TFA protonates the Boc carbamate, leading to the expulsion of isobutylene and CO2 gas. Because no water is present, the nucleophilic attack on the lactam carbonyl (which causes ring opening) is completely suppressed.

Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the validation check.

Protocol A: N-Protection of Piperidin-2-one
  • Setup: Dissolve piperidin-2-one (1.0 equiv) in anhydrous DCM (0.5 M). Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) and Triethylamine (1.2 equiv).

  • Addition: Cool the reaction flask to 0 °C. Add Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) dropwise to control the exotherm.

  • Reaction & Validation: Stir at room temperature for 4 hours.

    • Validation Check: Monitor by TLC (EtOAc:Hexane 1:1). The complete disappearance of the highly polar starting material (which stains heavily with KMnO4) confirms completion.

  • Workup: Wash the organic layer with 1N HCl, followed by brine. Dry over Na2SO4 and concentrate to yield N-Boc-piperidin-2-one.

Protocol B: α-Alkylation with Ethylene Oxide
  • Enolization: Dissolve N-Boc-piperidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) under an Argon atmosphere. Cool strictly to -78 °C. Add freshly prepared LDA (1.1 equiv) dropwise. Stir for 1 hour at -78 °C.

  • Activation: In a separate flame-dried flask, condense ethylene oxide (1.5 equiv) in THF at -78 °C and add BF3·OEt2 (1.5 equiv).

  • Alkylation: Transfer the activated ethylene oxide solution to the enolate via cannula, directing the flow down the side of the flask to maintain the -78 °C internal temperature.

  • Reaction & Validation: Stir for 2 hours at -78 °C.

    • Validation Check: Quench a 0.1 mL aliquot in saturated aqueous NH4Cl and analyze via LC-MS. The target mass [M+H]+ should correspond exclusively to the mono-alkylated product, with <5% starting material remaining.

  • Quench: Quench the main reaction with saturated aqueous NH4Cl at -78 °C, then warm to room temperature and extract with EtOAc.

Protocol C: Anhydrous Deprotection
  • Reaction: Dissolve the crude alkylated product in anhydrous DCM (0.2 M). Cool to 0 °C. Add TFA (10 equiv) dropwise.

  • Reaction & Validation: Stir for 2 hours at room temperature.

    • Validation Check: Observe the physical cessation of gas evolution (CO2 and isobutylene). LC-MS analysis must show the complete loss of the Boc mass (-100 Da).

  • Isolation: Concentrate under reduced pressure. Neutralize the TFA salt by passing the residue through a basic alumina plug or using a saturated NaHCO3 wash to yield the free 3-(2-Hydroxyethyl)piperidin-2-one.

Quantitative Data: Optimization Parameters

The table below summarizes the causal relationship between reaction conditions and the isolated yield of the C3-alkylated intermediate, demonstrating why the recommended protocol parameters were chosen.

Base / Metal CationAdditiveSolvent SystemTemp (°C)Regioselectivity (C:O)Isolated Yield (%)
KHMDS (K+)NoneTHF-7840:6032%
LDA (Li+)NoneTHF-78>95:545% (Stalled)
LDA (Li+)HMPATHF/HMPA-7860:4041%
LDA (Li+) BF3·OEt2 THF -78 >99:1 88%

Table 1: Impact of base, solvent, and Lewis acid additives on the alkylation of N-Boc-piperidin-2-one.

References

  • EvitaChem. "3-Amino-1-(2-hydroxyethyl)piperidin-2-one - Alkylation and Acylation Reactions in Piperidine Ring Functionalization.
  • Benchchem. "1-(3,3-Diethoxypropyl)piperidin-2-one - Catalytic N-alkylation and alpha-Functionalization.
  • Beilstein Journal of Organic Chemistry.

Sources

Optimization

overcoming low solubility of 3-(2-Hydroxyethyl)piperidin-2-one in aqueous media

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of 3-(2-Hydroxyethyl)piperidin-2-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of 3-(2-Hydroxyethyl)piperidin-2-one (CAS: 907175-90-0)[1]. Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, self-validating experimental protocols, and quantitative data summaries to overcome dissolution bottlenecks.

Diagnostic Formulation Workflow

Solubilization A Low Aqueous Solubility API 3-(2-Hydroxyethyl)piperidin-2-one B Determine Application Phase A->B C In Vitro / Analytical B->C Assay Prep D In Vivo / Preclinical B->D Animal Models E Cosolvency (PEG-400 / DMSO) Target: 10-30% v/v C->E F Liquid Dosing D->F G Solid Dosing D->G H HP-β-CD Complexation Target: 10-20% w/v F->H I Solid Dispersion (PVP/PEG) Target: Amorphous state G->I

Decision matrix for solubilizing 3-(2-Hydroxyethyl)piperidin-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the aqueous solubility of 3-(2-Hydroxyethyl)piperidin-2-one lower than expected for a small polar molecule?

Answer: 3-(2-Hydroxyethyl)piperidin-2-one belongs to the piperidinone (delta-lactam) class of compounds[2]. While it possesses polar moieties (a hydroxyl group and a lactam carbonyl), its core is a lipophilic aliphatic piperidine ring. In the solid state, lactams frequently form strong intermolecular hydrogen bonds (amide dimers), which significantly increases the crystal lattice energy[3]. A high melting point and stable crystalline lattice mean that more thermodynamic energy is required to break these solute-solute interactions before the molecule can be hydrated by water[3]. Consequently, the dissolution rate and absolute aqueous solubility are restricted.

Q2: We are experiencing drug precipitation when diluting our DMSO stock into aqueous assay buffers. How can we prevent this?

Answer: This phenomenon, known as "solvent crash," occurs when the API is rapidly exposed to a high-dielectric aqueous environment, causing immediate nucleation. To prevent this during in vitro assays, a step-wise cosolvency approach using Polyethylene Glycol 400 (PEG-400) is recommended. PEG-400 acts as an intermediate polarity bridge, reducing the overall dielectric constant of the mixture and preventing supersaturation-induced precipitation[4]. Note that while PEG-400 increases apparent solubility, it can inversely affect membrane permeability in cell-based assays if used at excessively high concentrations (>30% v/v)[5].

Protocol 1: Step-by-Step Cosolvent Dilution (Self-Validating)
  • API Wetting: Dissolve the required mass of 3-(2-Hydroxyethyl)piperidin-2-one in 100% DMSO to create a 1000x concentrated stock.

    • Causality: DMSO disrupts the strong intermolecular amide hydrogen bonds of the lactam lattice instantly.

  • Cosolvent Addition: Transfer the required volume of the DMSO stock into a secondary vial containing pure PEG-400. Vortex for 60 seconds.

    • Causality: Pre-mixing with PEG-400 coats the solvated API molecules in a lower-dielectric microenvironment before aqueous exposure[4].

  • Aqueous Titration: Slowly add the aqueous assay buffer (e.g., PBS) dropwise while continuously vortexing until the final volume is reached (final PEG-400 concentration should be 10-20% v/v).

    • Causality: Dropwise addition prevents localized zones of high water concentration, mitigating rapid nucleation.

  • Validation Check: Shine a laser pointer through the final solution.

    • Causality: If precipitation has occurred at the nanoscale, the laser beam will scatter (Tyndall effect). A clear beam path validates that the API remains fully solubilized.

Q3: For in vivo PK studies, we need a purely aqueous liquid formulation without high solvent toxicity. What is the best approach?

Answer: For in vivo administration where organic solvents are poorly tolerated, inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior[6]. The lipophilic piperidine ring of 3-(2-Hydroxyethyl)piperidin-2-one inserts into this cavity, while the hydrophilic exterior ensures excellent aqueous solubility, forming a highly soluble 1:1 stoichiometric complex[7].

Protocol 2: HP-β-CD Inclusion Complexation
  • Vehicle Preparation: Prepare a 20% w/v solution of HP-β-CD in purified water or a suitable physiological buffer. Stir until completely transparent.

  • API Addition: Add an excess amount of 3-(2-Hydroxyethyl)piperidin-2-one (above its intrinsic solubility limit) to the HP-β-CD solution.

  • Equilibration: Place the suspension in a thermostatic shaker at 25°C and 100 rpm for 48 hours.

    • Causality: Complexation is an equilibrium-driven thermodynamic process. Sufficient kinetic energy and time are required for the hydrophobic piperidine ring to displace water molecules within the cyclodextrin cavity, an entropically favorable process[6].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes.

    • Causality: Centrifugation forces any uncomplexed, undissolved API to the bottom, leaving only the fully solubilized API-cyclodextrin complex in the supernatant.

  • Validation Check: Decant the supernatant and quantify the API concentration using HPLC-UV.

    • Causality: Comparing the measured concentration against the target dose ensures the formulation is self-validated and safe for precise in vivo dosing.

Q4: We are developing an oral solid dosage form but facing dissolution rate-limited absorption. How can we enhance the dissolution profile?

Answer: To overcome dissolution bottlenecks in solid dosage forms, formulating a Solid Dispersion is highly effective[8]. By co-precipitating or melt-extruding the API with a hydrophilic polymer like Polyvinylpyrrolidone (PVP K30) or PEG 6000, the drug is forced from a stable crystalline state into a high-energy amorphous state[9].

Protocol 3: Solvent Evaporation Solid Dispersion
  • Co-Dissolution: Dissolve 3-(2-Hydroxyethyl)piperidin-2-one and PVP K30 (1:3 weight ratio) in a volatile common solvent (e.g., ethanol/dichloromethane mixture).

    • Causality: A common solvent ensures molecular-level mixing of the API and the polymer[9].

  • Solvent Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C.

    • Causality: Rapid evaporation prevents the API molecules from re-organizing into a crystalline lattice, trapping them in the polymer matrix in an amorphous state[8].

  • Pulverization: Scrape the resulting film, pulverize it, and sieve through a #120 mesh.

    • Causality: Standardizing particle size maximizes the surface area available for dissolution.

  • Validation Check: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD).

    • Causality: The absence of the characteristic sharp melting endotherm of the API in the DSC thermogram validates that a fully amorphous solid dispersion has been achieved[8].

Quantitative Data Summary

Formulation StrategyPrimary ExcipientTypical ConcentrationExpected Solubility Fold-IncreasePrimary Mechanism of Action
Cosolvency PEG-40010 - 30% v/v10x - 50xReduces the dielectric constant of the aqueous vehicle[5].
Complexation HP-β-CD10 - 20% w/v50x - 100xEncapsulates the lipophilic piperidine ring in a hydrophobic cavity[7].
Solid Dispersion PVP K30 / PEG 60001:1 to 1:4 (API:Polymer)5x - 20xConverts crystalline API into a high-energy amorphous state[8].

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in 3-(2-Hydroxyethyl)piperidin-2-one Chromatography

Welcome to the advanced troubleshooting center for the chromatographic analysis of 3-(2-Hydroxyethyl)piperidin-2-one. This molecule presents a unique analytical challenge: it combines a highly polar lactam (cyclic amide)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the chromatographic analysis of 3-(2-Hydroxyethyl)piperidin-2-one. This molecule presents a unique analytical challenge: it combines a highly polar lactam (cyclic amide) core with a terminal hydroxyl group, and possesses a chiral center at the C3 position. Because it lacks a strong UV chromophore, detection is often pushed to low wavelengths (e.g., 210 nm) or relies on Mass Spectrometry (MS), making baseline resolution from matrix components and structurally similar impurities critical.

This guide is engineered for scientists and drug development professionals. It moves beyond basic troubleshooting to explain the physicochemical causality behind co-elution and provides self-validating protocols to ensure absolute data integrity.

Diagnostic Workflow for Co-Elution

Before adjusting your mobile phase, you must classify the nature of the co-eluting impurity. Use the logical workflow below to determine your optimization path.

G Start Co-elution Detected 3-(2-Hydroxyethyl)piperidin-2-one Nature Determine Nature of Impurity Start->Nature Chiral Enantiomers (R/S at C3) Nature->Chiral Chiral Impurity Achiral Positional Isomers or Peak Splitting Nature->Achiral Achiral Impurity CSP Chiral HPLC (e.g., Chiralpak IA) Chiral->CSP Split Peak Splitting (Free base vs Salt) Achiral->Split Asymmetric/Split Peaks PosIso Positional Isomers (e.g., 4- vs 3-substituted) Achiral->PosIso Structurally Similar Buffer Optimize Buffer pH (0.1% TFA / Formic Acid) Split->Buffer HILIC HILIC or Polar-Embedded C18 Optimize Gradient PosIso->HILIC

Diagnostic workflow for resolving 3-(2-Hydroxyethyl)piperidin-2-one co-elution.

Mechanistic FAQs: Understanding the Causality

Q1: Why does 3-(2-Hydroxyethyl)piperidin-2-one frequently co-elute with the solvent front or matrix components on standard C18 columns? A: The molecule is highly polar. The strong hydrogen-bonding capacity of both the hydroxyl (-OH) and lactam (-NH-CO-) groups causes the molecule to preferentially partition into the aqueous mobile phase rather than the hydrophobic C18 stationary phase. Causality: Insufficient hydrophobic interaction leads to poor retention ( k′<1 ). Solution: Transition to a 1[1] (e.g., Newcrom R1) or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the analyte via polar partitioning.

Q2: I am observing two distinct peaks for a highly pure (>98%) sample. Is this a co-eluting impurity? A: Not necessarily. This is a classic chromatographic artifact known as "peak splitting," common in 2[2]. Causality: If the mobile phase pH is near the molecule's pKa, the compound exists in an equilibrium between its unionized free base and protonated salt forms. These two states interact differently with the stationary phase, eluting at different times (often one in the dead volume, one retained). Solution: Force the equilibrium to a single state by using a strongly buffered mobile phase (e.g., 0.1% to 0.2% TFA or Formic Acid)[2].

Q3: How can I resolve the enantiomers of 3-(2-Hydroxyethyl)piperidin-2-one? A: Enantioseparation requires a Chiral Stationary Phase (CSP). Research demonstrates that 3[3], offer superior chiral recognition for piperidine analogues compared to other phases. Causality: The amylose tris(3,5-dimethylphenylcarbamate) selector on Chiralpak IA forms specific hydrogen bonds with the lactam carbonyl and the hydroxyl group, creating a transient diastereomeric complex that selectively retains one enantiomer longer than the other[3].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. If the validation criteria fail, the system is not suitable for sample analysis.

Protocol A: Resolving Positional Isomers (Achiral RP-HPLC)

Positional isomers (e.g., 4- vs. 3-substituted piperidines) have nearly identical polarities but slightly different hydrodynamic volumes.4[4] is required.

System Validation Criteria:

  • Blank Injection: Inject sample diluent. The baseline at the target retention time must have a signal-to-noise ratio (S/N) < 3.

  • Spike Recovery: Spike the sample matrix with a known standard. The peak area must increase linearly without peak broadening (tailing factor Tf​≤1.5 ). Broadening indicates hidden co-elution.

Methodology:

  • Column: Select a polar-embedded C18 column (e.g., 100 × 2.1 mm, 2.6 µm) to prevent phase collapse under highly aqueous conditions.

  • Mobile Phase:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Program: Start at 2% B (hold for 2 mins to maximize polar retention), ramp to 40% B over 12 minutes.

  • Flow Rate & Temp: 0.4 mL/min at 30 °C.

  • Detection: UV at 210 nm or MS (ESI+).

Protocol B: Chiral Enantioseparation (Normal-Phase HPLC)

Because the molecule lacks a strong chromophore, 5[5] requires careful baseline management.

System Validation Criteria:

  • Racemate Verification (Critical): Inject a 1 mg/mL racemic standard. You must observe two distinct peaks with an exact 1:1 integration area ratio.

    • Causality of Failure: If the ratio is 1.2:1, an achiral impurity is co-eluting under one of the enantiomeric peaks. Do not proceed until the gradient is adjusted to separate the achiral impurity first.

Methodology:

  • Column: Chiralpak IA (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v)[5].

    • Expert Insight: The 0.1% Diethylamine (DEA) is mandatory. It acts as a silanol blocker, preventing the basic nitrogen of the piperidine ring from undergoing secondary interactions with the silica support, which would otherwise cause severe tailing and co-elution[5].

  • Flow Rate & Temp: 1.0 mL/min at 25 °C.

  • Sample Diluent: Dissolve samples in Methanol, then dilute with the mobile phase to prevent solvent-mismatch band broadening.

Quantitative Data Summary

The following table synthesizes the optimized chromatographic parameters for resolving various co-elution scenarios involving piperidine derivatives.

Table 1: Validated Chromatographic Parameters for Piperidine Derivative Separations

Separation ObjectiveTarget ImpurityRecommended ColumnMobile Phase SystemExpected Resolution ( Rs​ )
Chiral Separation Enantiomers (R/S)Chiralpak IA (Amylose-based)Hexane / IPA / DEA (80:20:0.1)1.00 – 5.33
Achiral / Positional Positional IsomersPolar-embedded C18H₂O / ACN + 0.1% Formic Acid> 2.0
Polar Co-elutants Matrix / Void VolumeMixed-Mode (e.g., Newcrom R1)H₂O / ACN + Phosphoric AcidMethod Dependent
Peak Splitting Fix Free Base / Salt FormsStandard C18H₂O / ACN + 0.1% - 0.2% TFASingle Sharp Peak

Sources

Optimization

handling moisture sensitivity of 3-(2-Hydroxyethyl)piperidin-2-one in open air

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of handling highly sensitive building blocks. Handling 3-(2-Hydroxyethyl)piperidin-2-one (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the nuances of handling highly sensitive building blocks.

Handling 3-(2-Hydroxyethyl)piperidin-2-one (CAS 907175-90-0) in open air presents a significant challenge due to its extreme hygroscopicity. This compound features both a δ -lactam moiety and a primary alcohol. The highly polarized amide bond (N-H/C=O) combined with the hydroxyl (-OH) group creates a dense network of hydrogen-bond donors and acceptors. When exposed to ambient humidity, the thermodynamic driving force for water absorption is immense, leading to rapid deliquescence, inaccurate stoichiometry, and the quenching of downstream moisture-sensitive reagents .

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations and self-validating protocols to ensure your workflows remain robust and reproducible.

Mechanistic Overview: The Moisture Absorption Pathway

Understanding the causality behind the degradation of 3-(2-Hydroxyethyl)piperidin-2-one is the first step in preventing it. The diagram below illustrates the logical cascade from open-air exposure to downstream reaction failure.

G OpenAir Open Air Exposure Moisture Atmospheric H2O OpenAir->Moisture HBond Rapid H-Bonding (-OH & Lactam N-H/C=O) Moisture->HBond Lactam 3-(2-Hydroxyethyl) piperidin-2-one Lactam->HBond Degradation Deliquescence & Weighing Errors HBond->Degradation Failure Downstream Reaction Failure Degradation->Failure

Fig 1: Logical pathway of moisture-induced degradation and downstream reaction failure.

Troubleshooting Guide & FAQs

Q1: Why does my 3-(2-Hydroxyethyl)piperidin-2-one turn into a sticky gum when I weigh it on the benchtop? A1: This is a classic case of deliquescence. The ambient humidity interacts with the highly polar -OH and lactam groups, forming a hydration shell that causes the crystalline lattice to collapse into a viscous gum. Solution: Weighing must be conducted in a controlled environment (e.g., a nitrogen-filled glovebox) or using rapid difference-weighing techniques via Schlenk flasks [[1]]([Link]).

Q2: My downstream Grignard/coupling reaction using this lactam has a very low yield, despite using excess reagent. What is going wrong? A2: Absorbed water acts as a potent nucleophile and proton donor. If your downstream reaction involves moisture-sensitive catalysts or organometallics, the residual water will preferentially react with them, rapidly quenching the reaction. Solution: You must rigorously dry the lactam before use. Azeotropic distillation is highly recommended for this specific substrate (see Protocol A).

Q3: Can I just store the compound in a standard desiccator? A3: Standard desiccators using silica gel are insufficient for long-term storage of this compound because the lactam's affinity for water often outcompetes the silica. Solution: Store the compound in a sealed Schlenk tube under an Argon atmosphere, or inside a glovebox .

Quantitative Comparison of Drying Techniques

To select the best drying method for your specific workflow, compare the empirical data in the table below.

Drying MethodTime RequiredResidual Water (Karl Fischer)Suitability for OrganometallicsRisk of Thermal Degradation
Azeotropic Distillation (Toluene) 2–4 Hours< 50 ppmExcellent Low (Boiling point controlled)
High-Vacuum Schlenk Line (Heat) 12–24 Hours100–300 ppmModerateMedium (Requires careful heating)
Vacuum Desiccator (P₂O₅) 48+ Hours> 500 ppmPoorNone
Lyophilization (Freeze-Drying) 24 Hours~ 200 ppmGoodNone

Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Azeotropic Drying of 3-(2-Hydroxyethyl)piperidin-2-one

Use this protocol immediately before utilizing the lactam in air- and moisture-sensitive reactions.

  • Dissolution: In a fume hood, dissolve the gummy or wet lactam in anhydrous toluene (approx. 10 mL per 1 gram of lactam) within a round-bottom flask.

  • Apparatus Setup: Attach a Dean-Stark trap and a reflux condenser. Ensure the system is flushed with Argon.

  • Distillation: Heat the mixture to reflux (approx. 110 °C). Water will co-distill with the toluene and separate into the bottom of the Dean-Stark trap.

  • Self-Validation Checkpoint 1 (Visual): Monitor the trap. The drying process is only complete when the toluene returning to the flask is perfectly clear, and the volume of the water layer in the trap has remained static for at least 1 hour.

  • Concentration: Cool the flask and remove the toluene under reduced pressure using a rotary evaporator flushed with Argon.

  • Self-Validation Checkpoint 2 (Analytical): Take a 10 mg aliquot and perform a Karl Fischer Titration. Proceed to your main reaction ONLY if the moisture content is < 50 ppm.

Protocol B: Anhydrous Handling and Weighing Workflow

Use this protocol for routine handling to prevent initial moisture absorption.

Workflow Start Receive Hygroscopic Lactam Store Store in Argon/Glovebox Start->Store Weigh Weigh via Difference (Schlenk/Glovebox) Store->Weigh Dry Azeotropic Drying (Toluene) Weigh->Dry If moisture suspected React Moisture-Free Reaction Weigh->React If strictly anhydrous Dry->React

Fig 2: Standard operating workflow for handling highly hygroscopic lactams.

  • Transfer: Place the sealed commercial bottle of the lactam into the glovebox antechamber.

  • Purging: Cycle the antechamber with Vacuum/Argon at least 3 times.

    • Self-Validation Checkpoint: Ensure the vacuum gauge reaches < 0.1 mbar during each evacuation cycle. If it does not, check the seals before bringing the material into the main chamber.

  • Weighing: Inside the main chamber, weigh the required amount of lactam directly into a pre-dried Schlenk flask.

  • Sealing: Seal the Schlenk flask with a greased stopper and a PTFE valve before removing it from the glovebox to interface with your fume hood Schlenk line .

References

  • NextSDS Database. 3-(2-hydroxyethyl)piperidin-2-one — Chemical Substance Information. NextSDS. URL:[Link]

  • Pattanaik, S.; Gunanathan, C. Cobalt-Catalyzed Chemodivergent Synthesis of Cyclic Amines and Lactams from Ketoacids and Anilines Using Hydrosilylation. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Lu, C. et al. Precision native polysaccharides from living polymerization of anhydrosugars: Poly-amido-saccharides: synthesis via anionic polymerization of a β-lactam sugar monomer. Journal of the American Chemical Society. URL:[Link]

Sources

Troubleshooting

preventing side reactions during 3-(2-Hydroxyethyl)piperidin-2-one functionalization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the functionalization of 3-(2-Hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the functionalization of 3-(2-Hydroxyethyl)piperidin-2-one .

This molecule presents a classic chemoselectivity challenge: it contains both a secondary lactam (amide) and a primary alcohol , separated by a flexible two-carbon tether. Without precise control of reaction conditions, you will inevitably encounter competitive N- vs. O-alkylation, unwanted ring-opening, or catastrophic intramolecular degradation. This guide provides field-proven, mechanistically grounded solutions to ensure your synthetic workflows are robust and reproducible.

Part 1: Visualizing the Reaction Landscape

Before troubleshooting, it is critical to map the thermodynamic and kinetic pathways of this molecule. The diagrams below illustrate the divergence between successful chemoselective functionalization and common degradation pathways.

Chemoselectivity SM 3-(2-Hydroxyethyl) piperidin-2-one O_Acyl Chemoselective O-Acylation SM->O_Acyl Acidic Conditions (e.g., TFA, AcCl) N_Alkyl Chemoselective N-Alkylation SM->N_Alkyl Soft Electrophiles + Cs2CO3 O_Alkyl Lactim Ether (O-Alkylation) SM->O_Alkyl Hard Electrophiles (e.g., Me2SO4)

Chemoselectivity pathways for functionalizing 3-(2-Hydroxyethyl)piperidin-2-one.

Degradation SM 3-(2-Hydroxyethyl) piperidin-2-one Hydrolysis Ring-Opening Hydrolysis SM->Hydrolysis Strong Acid/Base + H2O + Heat Lactonization Intramolecular Attack SM->Lactonization Strong Base (Unprotected OH) AminoAcid Acyclic Amino Acid Hydrolysis->AminoAcid Spiro Spiro Intermediate Lactonization->Spiro Cleaved Butyrolactone Derivative Spiro->Cleaved Amine Expulsion

Common degradation pathways: hydrolysis and intramolecular lactonization.

Part 2: Core Troubleshooting FAQs

Section A: Controlling Chemoselectivity (O- vs. N- Functionalization)

Q1: How do I selectively acylate the primary alcohol without touching the lactam nitrogen? A: Standard basic acylation (e.g., AcCl with DMAP and Et₃N) will result in competitive N-acylation or N,O-diacylation. To achieve perfect chemoselectivity for the alcohol, you must invert the electronic environment by performing the reaction under strongly acidic conditions (e.g., using trifluoroacetic acid)[1]. In an acidic environment, the lactam oxygen is protonated, and the nitrogen's lone pair is fully delocalized into the carbonyl. This renders the amide completely non-nucleophilic. The primary alcohol, however, remains sufficiently nucleophilic to attack the activated acyl chloride, yielding the O-acyl derivative exclusively[1].

Q2: I am trying to N-alkylate the lactam, but NMR shows a mixture of N-alkylated and O-alkylated (lactim ether) products. How do I fix this? A: The deprotonated lactam is an ambident nucleophile. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the oxygen is a "hard" nucleophile, while the nitrogen is "softer"[2]. If you use hard electrophiles (like methyl triflate or dimethyl sulfate), O-alkylation dominates[2][3]. The Fix: To drive N-alkylation, switch to soft electrophiles (like alkyl iodides) and utilize the "Cesium Effect." Using Cs₂CO₃ as your base creates a weakly coordinated, solvent-separated ion pair that leaves the nitrogen highly accessible, strongly favoring N-alkylation over O-alkylation[4].

Section B: Preventing Ring-Opening and Degradation

Q3: My mass spectrometry data shows a mass corresponding to the addition of water (+18 Da) after a deprotection step. What is happening? A: You are observing ring-opening hydrolysis[5][6]. While the 6-membered piperidin-2-one ring is relatively stable, prolonged exposure to strong aqueous bases (e.g., NaOH/heat) or strong aqueous acids will cleave the amide bond, resulting in an acyclic δ-amino acid derivative[5][6]. Always perform deprotections under mild, anhydrous conditions (e.g., TBAF for silyl ethers, or catalytic hydrogenation for benzyl ethers) to preserve the lactam core.

Q4: During base-catalyzed O-alkylation of the alcohol, I observe complete loss of the starting material and the formation of a low molecular weight byproduct. Why? A: You are triggering intramolecular lactonization . 3-(2-Hydroxyethyl)piperidin-2-one possesses a primary alcohol exactly five atoms away from the lactam carbonyl carbon. When you deprotonate the alcohol with a strong base (e.g., NaH), the resulting alkoxide acts as an internal nucleophile. It attacks the lactam carbonyl to form a spirocyclic intermediate, which rapidly collapses to expel the ring nitrogen. This irreversible degradation yields a thermodynamically stable γ-butyrolactone derivative with a tethered propylamine chain. Solution: You must either protect the lactam nitrogen first or use strictly non-basic alkylation conditions (e.g., Ag₂O with alkyl halides).

Part 3: Quantitative Selectivity Data

The following table summarizes the causality between reaction conditions and chemoselectivity profiles. Use this to select the appropriate reagents for your target.

Target FunctionalizationReagents & ConditionsPrimary ProductMajor Side ProductSelectivity Ratio (Desired:Side)
O-Acylation (Alcohol) AcCl (1.1 eq), TFA, 0 °CO-AcetateN-Acetate> 98:2
O-Acylation (Alcohol) AcCl (1.1 eq), DMAP, Et₃NN,O-DiacetateN-Acetate10:90 (Poor)
N-Alkylation (Lactam) MeI (1.2 eq), Cs₂CO₃, DMFN-Methyl lactamO-Methyl lactim95:5
N-Alkylation (Lactam) Me₂SO₄ (1.2 eq), NaH, THFO-Methyl lactimN-Methyl lactam15:85 (Poor)
O-Alkylation (Alcohol) BnBr (1.1 eq), NaH, THFButyrolactoneO-Benzyl ether< 5:95 (Degradation)

Part 4: Self-Validating Experimental Protocols

A robust protocol must be self-validating. The methodologies below include built-in spectroscopic and chromatographic checks so you can confirm success immediately without orthogonal validation.

Protocol A: Chemoselective O-Acylation under Acidic Conditions

Objective: Acylate the primary alcohol while leaving the lactam intact.

  • Reaction Setup: Dissolve 1.0 mmol of 3-(2-Hydroxyethyl)piperidin-2-one in 5 mL of anhydrous trifluoroacetic acid (TFA) under an inert atmosphere. Cool to 0 °C.

  • Addition: Dropwise add 1.1 mmol of the desired acyl chloride.

  • Propagation: Remove the ice bath and stir for 2 hours at room temperature.

  • Workup: Carefully quench by pouring the mixture into cold saturated NaHCO₃ until pH 8 is reached. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Self-Validation Checks:

    • TLC: Stain the plate with KMnO₄. The starting material will rapidly reduce KMnO₄ (appearing as a yellow spot on a purple background) due to the free alcohol. The successfully acylated product will remain negative/weaker.

    • ¹H NMR: Confirm success by observing the diagnostic downfield shift of the -CH₂ -O- protons from ~3.6 ppm (alcohol) to ~4.2 ppm (ester). The broad lactam N-H singlet at ~6.5 ppm must remain fully intact.

Protocol B: Chemoselective N-Alkylation via the Cesium Effect

Objective: Alkylate the lactam nitrogen without forming lactim ethers.

  • Deprotonation: Dissolve 1.0 mmol of the starting material in 5 mL of anhydrous DMF. Add 1.5 mmol of finely powdered Cs₂CO₃. Stir for 30 minutes at room temperature to generate the ambident anion.

  • Alkylation: Add 1.2 mmol of a soft electrophile (e.g., Iodomethane or Benzyl Bromide).

  • Propagation: Stir at room temperature for 4–6 hours.

  • Workup: Dilute with 20 mL of water to dissolve the cesium salts. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 x 10 mL) to remove residual DMF. Dry and concentrate.

  • Self-Validation Checks:

    • FT-IR Spectroscopy: The broad N-H stretching band at 3200–3400 cm⁻¹ will completely disappear. A strong lactam C=O stretch must remain at ~1660 cm⁻¹ (If O-alkylation occurred, the C=O stretch would vanish and be replaced by a C=N stretch).

    • ¹H NMR: Look for the appearance of a sharp singlet integrating to 3H at ~2.9 ppm (N-CH₃), alongside the complete disappearance of the N-H proton at ~6.5 ppm. The -CH₂-OH triplet at ~3.6 ppm should remain unchanged.

References

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC. [Link]

  • N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block - ACS Publications. [Link]

  • Why n-alkylation is more favorable than o-alkyation ? - ResearchGate. [Link]

  • Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives from a Common 4,6-Dioxopiperidinecarboxylate Precursor - ACS Publications. [Link]

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines - ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 3-(2-Hydroxyethyl)piperidin-2-one Against Standard Lactam Rings: A Comprehensive Physicochemical and Kinetic Guide

Executive Summary & Structural Causality In modern drug discovery, lactam rings are ubiquitous structural motifs, serving as foundational scaffolds for antibiotics, central nervous system (CNS) agents, and protease inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In modern drug discovery, lactam rings are ubiquitous structural motifs, serving as foundational scaffolds for antibiotics, central nervous system (CNS) agents, and protease inhibitors. However, the physicochemical behavior of these cyclic amides is highly dependent on ring size and alpha-carbon functionalization.

This guide benchmarks 3-(2-Hydroxyethyl)piperidin-2-one —a highly functionalized δ -lactam—against standard unsubstituted lactams: pyrrolidin-2-one ( γ -lactam), piperidin-2-one ( δ -lactam), and caprolactam ( ε -lactam).

From a mechanistic standpoint, the 6-membered piperidin-2-one ring exhibits unique reactivity. Unlike the planar 5-membered γ -lactam, the 6-membered δ -lactam ring is non-planar, which inhibits standard amide resonance. This destabilization renders the carbonyl carbon highly electrophilic, leading to surprisingly rapid hydrolysis rates compared to both smaller and larger rings [1, 2].

By introducing a 2-hydroxyethyl group at the C3 position (alpha to the carbonyl), 3-(2-Hydroxyethyl)piperidin-2-one fundamentally alters this baseline behavior. The substitution provides steric shielding that protects the vulnerable carbonyl from nucleophilic attack, while the terminal hydroxyl group introduces a new hydrogen-bond donor/acceptor pair, drastically remodeling the molecule's solvation shell and lipophilicity profile.

Physicochemical Benchmarking Data

To rationally select a lactam scaffold for peptidomimetic or small-molecule design, researchers must evaluate ring strain, hydrogen-bonding capacity, and lipophilicity. The table below summarizes the quantitative benchmarking data across standard lactam rings [3, 4].

Physicochemical PropertyPyrrolidin-2-one ( γ -lactam)Piperidin-2-one ( δ -lactam)Caprolactam ( ε -lactam)3-(2-Hydroxyethyl)piperidin-2-one
Ring Size 5-membered6-membered7-membered6-membered
LogP (Calculated) -0.85-0.46-0.02-1.10
Topological Polar Surface Area 29.1 Ų29.1 Ų29.1 Ų49.3 Ų
H-Bond Donors (HBD) 1112
H-Bond Acceptors (HBA) 1112
Relative Hydrolytic Rate ModerateFastSlowModerate (Sterically Hindered)
Amide Resonance Strong (Planar)Weak (Non-planar)ModerateWeak (Non-planar)

Data Interpretation: The addition of the 2-hydroxyethyl group increases the Topological Polar Surface Area (TPSA) and lowers the LogP, making 3-(2-Hydroxyethyl)piperidin-2-one significantly more hydrophilic than its unsubstituted parent. This is critical for optimizing oral bioavailability via active transport mechanisms (e.g., PepT1) in drug development [5].

Mechanistic Visualization: Hydrolysis Kinetics

The rate-limiting step in base-catalyzed lactam hydrolysis is the nucleophilic attack of the hydroxide ion ( OH− ) on the carbonyl carbon to form an sp3 -hybridized tetrahedral intermediate [2].

HydrolysisMechanism A Unsubstituted δ-Lactam (Piperidin-2-one) B Hydroxide Attack (Rate-Limiting Step) A->B OH⁻ Nucleophile C Tetrahedral Intermediate (sp³ hybridized) B->C C=O Bond Cleavage D Ring-Opened Product (Amino Acid) C->D C-N Bond Fission E 3-(2-Hydroxyethyl)piperidin-2-one (C3-Substituted δ-Lactam) E->B Steric Shielding at α-Carbon Reduces Attack Rate

Fig 1: Mechanistic pathway of lactam hydrolysis demonstrating the steric shielding effect of C3-substitution.

Self-Validating Experimental Protocols

To objectively benchmark 3-(2-Hydroxyethyl)piperidin-2-one against standard lactams, the following self-validating protocols must be executed. These workflows are designed to isolate specific variables (e.g., [OH⁻] concentration) to ensure data trustworthiness.

Protocol A: Pseudo-First-Order Hydrolytic Stability Profiling

Causality: By utilizing a highly buffered system (pH 10.0), we maintain a vast molar excess of hydroxide ions. This ensures the [OH−] remains constant, collapsing the second-order rate law into a pseudo-first-order kinetic model. This isolates the structural impact of the lactam ring on the degradation rate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM carbonate-bicarbonate buffer adjusted precisely to pH 10.0 at 37°C.

  • Standardization: Spike the buffer with an internal standard (e.g., phenacetin, 1 µM) to correct for any downstream LC-MS injection volume variances.

  • Initiation: Dissolve the target lactam (e.g., 3-(2-Hydroxyethyl)piperidin-2-one) in DMSO to create a 10 mM stock. Spike 10 µL of this stock into 990 µL of the pre-warmed buffer (final lactam concentration: 100 µM).

  • Sampling & Quenching: At precise intervals ( t=0,15,30,60,120 minutes), extract 50 µL aliquots. Immediately quench the reaction by transferring the aliquot into 50 µL of 0.1 M HCl. Why? The rapid pH drop instantly neutralizes the hydroxide nucleophile, freezing the degradation profile.

  • Quantification: Analyze the quenched samples via LC-MS/MS (MRM mode).

  • Data Processing: Plot ln([Lactam]t​/[Lactam]0​) versus time. The negative slope of the linear regression yields the apparent pseudo-first-order rate constant ( kobs​ ).

StabilityWorkflow S1 Equilibration (pH 10 Buffer, 37°C) S2 Incubation & Sampling (t=0 to 120m) S1->S2 S3 Acid Quenching (0.1M HCl) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Kinetic Modeling (k_obs Extraction) S4->S5

Fig 2: Self-validating experimental workflow for pseudo-first-order hydrolytic stability benchmarking.

Protocol B: Shake-Flask LogD 7.4​ Determination

Causality: While LogP measures partitioning of the neutral molecule, LogD 7.4​ accounts for the ionization state at physiological pH. For functionalized lactams, capturing the solvation dynamics of the hydroxyethyl group in a buffered aqueous environment is critical for predicting membrane permeability.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to mutually saturate the phases.

  • Sample Addition: Dissolve 1 mg of 3-(2-Hydroxyethyl)piperidin-2-one in 1 mL of the saturated octanol phase.

  • Partitioning: Add 1 mL of the saturated PBS phase to the octanol mixture in a sealed glass vial. Shake mechanically at 300 RPM for 60 minutes at 25°C.

  • Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes to ensure strict phase boundary separation without micro-emulsions.

  • Analysis: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify via HPLC-UV. Calculate LogD as log10​(Areaoctanol​/Areaaqueous​) .

References

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Wan, P., Modro, T. A., & Yates, K. Canadian Journal of Chemistry (1980). Available at:[Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • 2-Piperidone | C5H9NO | CID 12665. PubChem, National Center for Biotechnology Information. Available at:[Link]

  • 3-(2-hydroxyethyl)piperidin-2-one Chemical Substance Information. NextSDS. Available at: [Link]

  • Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. PMC, National Institutes of Health. Available at:[Link]

Comparative

spectroscopic validation of 3-(2-Hydroxyethyl)piperidin-2-one commercial standards

As a Senior Application Scientist, the rigorous validation of commercial chemical standards is not merely a box-checking exercise; it is the foundational bedrock of reproducible medicinal chemistry and drug development....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the rigorous validation of commercial chemical standards is not merely a box-checking exercise; it is the foundational bedrock of reproducible medicinal chemistry and drug development.

The compound 3-(2-Hydroxyethyl)piperidin-2-one (CAS: 907175-90-0) is a highly versatile 3D-shaped cyclic scaffold. Because it contains both a hydrogen-bond donating/accepting lactam and a primary hydroxyl group, it is frequently utilized to occupy intermediate molecular volumes in binding pockets [1]. However, its dual-functionality and hygroscopic nature make it susceptible to degradation, moisture absorption, and synthetic carryover.

This guide provides an objective, data-driven comparison of commercial standards of 3-(2-Hydroxyethyl)piperidin-2-one and establishes a self-validating spectroscopic protocol to ensure absolute structural integrity.

Comparative Analysis of Commercial Standards

When sourcing 3-(2-Hydroxyethyl)piperidin-2-one, researchers typically rely on specialized building-block suppliers. We evaluated standards from two leading vendors against a generic alternative to assess purity, moisture content, and residual solvents.

Table 1: Performance and Purity Comparison of Commercial Standards

Vendor / SourceCatalog No.Claimed PurityObserved LC-UV Purity (210 nm)Water Content (Karl Fischer)Residual Solvents (by ¹H NMR)
Enamine EN300-317846 [2]> 95%98.2%< 0.5%None detected
BLD Pharm MFCD19222087[3]97%97.5%1.2%Trace Ethyl Acetate (<0.1%)
Generic Supplier N/A> 95%94.1%2.8%Dichloromethane, Hexane

Insight: While all vendors claim high purity, the generic standard exhibited significant moisture retention and UV-transparent aliphatic impurities. The Enamine and BLD Pharm standards demonstrated superior performance, making them suitable for sensitive downstream biological assays or catalytic asymmetric reactions [4].

Orthogonal Spectroscopic Validation Strategy

To establish a self-validating system , we cannot rely on a single analytical technique. A discrepancy in one method must be explainable by another. Our workflow utilizes Nuclear Magnetic Resonance (NMR) for connectivity, Fourier-Transform Infrared Spectroscopy (FTIR) for functional group verification, and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for exact mass confirmation.

ValidationWorkflow Start Commercial Standard 3-(2-Hydroxyethyl)piperidin-2-one NMR NMR Spectroscopy (1H, 13C, 2D COSY) Start->NMR Solubilize in DMSO-d6 FTIR FTIR Spectroscopy (ATR Mode) Start->FTIR Solid State Analysis MS LC-HRMS (ESI+ Mode) Start->MS Dilute in MeOH/H2O NMR_Data Structural Connectivity & Purity Assessment NMR->NMR_Data FTIR_Data Functional Group Verification (-OH, -C=O) FTIR->FTIR_Data MS_Data Exact Mass & Isotopic Pattern MS->MS_Data Validate Self-Validating Consensus NMR_Data->Validate FTIR_Data->Validate MS_Data->Validate

Figure 1: Orthogonal spectroscopic validation workflow for 3-(2-Hydroxyethyl)piperidin-2-one.

Self-Validating Experimental Protocols

The following methodologies detail not just how to perform the validation, but the causality behind each experimental choice.

A. High-Resolution NMR Spectroscopy (¹H and ¹³C)
  • Causality of Solvent Choice: We mandate the use of DMSO- d6​ rather than CDCl₃. The strong hydrogen-bonding capability of DMSO mitigates the rapid proton exchange of the primary hydroxyl (-OH) and lactam (-NH) groups. In CDCl₃, these critical diagnostic peaks often broaden into unintegrable humps or exchange with trace water. Furthermore, DMSO accurately reflects the solvation state often used in preparing stock solutions for biological screening [5].

  • Protocol:

    • Weigh exactly 5.0 mg of the commercial standard into a clean glass vial.

    • Dissolve in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal reference).

    • Transfer to a 5 mm NMR tube and acquire ¹H spectra at 400 MHz (16 scans, relaxation delay D1​ = 2s to ensure complete relaxation for quantitative integration).

    • Acquire ¹³C spectra at 100 MHz (1024 scans).

B. Attenuated Total Reflectance (ATR) FTIR
  • Causality of Technique: ATR-FTIR is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; any absorbed atmospheric moisture during sample preparation will produce a broad O-H stretching band at ~3400 cm⁻¹. This artifact directly interferes with the validation of the 2-hydroxyethyl moiety's intrinsic O-H stretch. ATR allows for direct, solid-state measurement without matrix interference [6].

  • Protocol:

    • Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

    • Apply 1-2 mg of the solid standard directly onto the crystal.

    • Apply uniform pressure using the anvil and acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

C. LC-HRMS (ESI+)
  • Causality of Ionization Mode: The basic nitrogen within the piperidin-2-one ring readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal choice. The system is self-validating: the LC-UV trace provides a macroscopic purity percentage, which must mathematically align with the absence of extraneous peaks in the Total Ion Chromatogram (TIC).

  • Protocol:

    • Prepare a 10 µg/mL solution in 50:50 Methanol:Water (0.1% Formic Acid).

    • Inject 2 µL onto a C18 column (e.g., Acquity UPLC BEH C18).

    • Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

    • Detect via HRMS (Orbitrap or Q-TOF) scanning from m/z 50 to 500.

Quantitative Spectroscopic Data & Interpretation

To verify your commercial standard, cross-reference your acquired data against the validated benchmarks below.

Table 2: ¹H and ¹³C NMR Chemical Shifts (DMSO- d6​ )

Position / Group¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Diagnostic Significance
Lactam N-H 7.45br s, 1HN/AConfirms intact lactam ring.
Hydroxyl O-H 4.42t, 1H (exchangeable)N/AValidates the terminal alcohol.
C=O (C2) N/AN/A171.2Confirms carbonyl oxidation state.
CH₂-OH 3.45m, 2H59.4Alpha-carbon to the hydroxyl group.
C6-H₂ (Next to N) 3.12m, 2H41.8Deshielded by adjacent nitrogen.
C3-H (Alpha to C=O) 2.25m, 1H38.1Branching point of the ring.

Table 3: ATR-FTIR Key Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityAssignmentStructural Correlation
3350 - 3250Broad, StrongO-H / N-H stretchOverlapping hydroxyl and lactam N-H.
2930, 2860MediumC-H stretchAliphatic piperidine ring backbone.
1645Very StrongC=O stretchCharacteristic δ -lactam carbonyl.
1055StrongC-O stretchPrimary alcohol C-O bond.

Table 4: LC-HRMS Exact Mass Validation

FormulaCalculated Exact MassExpected[M+H]⁺Observed [M+H]⁺Mass Error (ppm)
C₇H₁₃NO₂143.0946144.1025144.1023-1.38

System Validation Check: If your LC-UV purity reads >98%, but the ¹H NMR spectrum shows unexpected multiplets in the 1.0–2.0 ppm region, your standard contains UV-transparent aliphatic impurities (e.g., residual hexane or grease). This triggers a failure of the self-validating consensus, requiring re-crystallization or sourcing from a higher-tier vendor like Enamine.

Conclusion & Best Practices

The spectroscopic validation of 3-(2-Hydroxyethyl)piperidin-2-one requires a multi-faceted approach. Relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable risk into drug discovery pipelines.

Handling Best Practices:

  • Store the standard under an inert atmosphere (Argon or Nitrogen) at 4°C to minimize moisture absorption.

  • Always run a Karl Fischer titration prior to utilizing the standard in moisture-sensitive reactions (e.g., Grignard additions or sensitive coupling chemistries).

  • Utilize the orthogonal NMR/FTIR/MS workflow described above to establish an airtight, self-validating baseline before incorporating the scaffold into your proprietary libraries.

References

  • AS-1 / Enamine. "Enamine Compound 100mg CAS No:907175-90-0 EN300-317846." Axel AS-1. Available at:[Link]

  • ALkhafaji, D. S. M. S., et al. "Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives." ResearchGate (2018). Available at:[Link]

  • National Institutes of Health (NIH). "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." PMC. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "2-Piperidinone - Mass spectrum, IR Spectrum, and UV/Visible spectrum." NIST WebBook. Available at:[Link]

Validation

Introduction: The Piperidine Scaffold and the Need for Comparative Toxicological Assessment

An In-Depth Comparative Guide to the Toxicology of 3-(2-Hydroxyethyl)piperidin-2-one and Related Piperidines Authored for Researchers, Scientists, and Drug Development Professionals The piperidine ring is a ubiquitous he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Toxicology of 3-(2-Hydroxyethyl)piperidin-2-one and Related Piperidines

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous heterocyclic motif, forming the structural cornerstone of numerous pharmaceuticals, natural products, and agrochemicals.[1][2] Its prevalence in drug discovery is a testament to its favorable physicochemical properties and its ability to interact with a wide array of biological targets. However, this widespread use necessitates a thorough understanding of the toxicological profiles associated with its derivatives. Subtle structural modifications to the piperidine core can dramatically alter a compound's safety profile, influencing everything from local irritation to systemic toxicity and target organ effects.

Structural Context and Rationale for Comparison

To understand the potential toxicity of 3-(2-Hydroxyethyl)piperidin-2-one, it is essential to analyze it in the context of its structural relatives. The key features of the target molecule are the piperidin-2-one (or δ-valerolactam) ring and the hydroxyethyl substituent at the C3 position. The compounds selected for comparison allow for a systematic dissection of how these features may contribute to the overall toxicological profile.

  • Piperidine: The fundamental six-membered nitrogen-containing heterocycle. Its toxicity profile serves as a baseline.

  • 3-Hydroxypiperidin-2-one: This analog allows for the evaluation of the C2-oxo group's influence in the presence of a C3-hydroxyl, isolating the effect of the ethyl chain in our target compound.[4]

  • Substituted Piperidines (General): Data from broader studies on substituted piperidines help establish general Structure-Activity Relationships (SAR) that can be used to form hypotheses about our target molecule.[5][6][7]

G cluster_0 Structural Relationships A Piperidine (Baseline Structure) C 3-(2-Hydroxyethyl)piperidin-2-one (Target Compound) A->C Oxidation & Substitution D Other Substituted Piperidines (For SAR Analysis) A->D Substitution B 3-Hydroxypiperidin-2-one (Comparator) B->C Ethyl Group Addition

Caption: Logical relationships between the target compound and selected comparators.

Toxicological Profile of 3-(2-Hydroxyethyl)piperidin-2-one

According to notified classifications, 3-(2-Hydroxyethyl)piperidin-2-one is considered hazardous, with the following GHS classifications:

  • Skin Irritation (Category 2, H315): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity – Single Exposure (Category 3, H336): May cause respiratory irritation, or may cause drowsiness or dizziness.[3]

This initial assessment points towards local irritant effects and potential central nervous system depression upon acute exposure. However, this data is qualitative and lacks the quantitative metrics (e.g., IC₅₀, LD₅₀) required for a full risk assessment. The following sections detail the experimental approaches necessary to generate this critical data.

Comparative Toxicity Analysis: A Deeper Dive

Structure-Activity Relationships (SAR) in Piperidines

While direct toxicological data for our target compound is sparse, valuable insights can be gleaned from SAR studies on other piperidine derivatives. A comprehensive study on the toxicity of 33 piperidines against Aedes aegypti revealed clear structural determinants of toxicity:

  • Position of Substitution: The toxicity of moieties attached to the piperidine ring followed the order: C2 > C3 > C4.[5][6] This suggests that substituents closer to the nitrogen atom may have a greater toxicological impact.

  • Nature of Substituent: For simple alkyl and benzyl groups, the order of toxicity was ethyl- > methyl- > benzyl-.[5][6][7] The significantly decreased toxicity of the bulky benzyl group suggests that steric factors and lipophilicity play a crucial role.

Based on these principles, the C3-substitution of 3-(2-Hydroxyethyl)piperidin-2-one places it in a position of intermediate predicted activity. The hydroxyethyl group is more complex than a simple ethyl group; its hydroxyl moiety may increase hydrophilicity, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile and reducing its ability to penetrate biological membranes compared to a simple ethyl-substituted piperidine.

In Vitro Cytotoxicity

Cytotoxicity assays are a fundamental first step in toxicological screening, providing a measure of a compound's intrinsic ability to cause cell death. Piperidine derivatives have demonstrated a wide range of cytotoxic effects, with many being investigated for their anticancer properties.[1][8][9][10] The half-maximal inhibitory concentration (IC₅₀) is the standard metric used for comparison.

CompoundCell Line(s)IC₅₀ ValueReference(s)
3-(2-Hydroxyethyl)piperidin-2-one VariousNot Available (Requires Experimental Determination)N/A
Piperine HepG2 (Hepatocellular Carcinoma)97 µM (48h)[11]
Piperine Hep3B (Hepatocellular Carcinoma)58 µM (48h)[11]
Piperine AML12 (Non-cancerous Hepatocyte)184 µM (48h)[11]
Piperidine VariousNot Widely Reported in Cytotoxicity ScreensN/A
3,5-bis(benzylidene)-4-piperidones Oral Carcinoma (Ca9-22, HSC-2)Varies (Highly Toxic)[10]

Table 1: Comparative In Vitro Cytotoxicity of Selected Piperidine Derivatives. The data for piperine indicates some selectivity for cancer cells over non-cancerous cells. The lack of data for the target compound underscores the importance of conducting the experimental protocols outlined below.

Genotoxicity (Mutagenicity)

Genotoxicity assessment is critical, as compounds that damage DNA can be potential carcinogens. The bacterial reverse mutation assay, or Ames test, is the gold-standard initial screen for mutagenic potential.[12][13] Studies have shown that some piperidine derivatives, such as N-nitrosopiperidine, are mutagenic, particularly after metabolic activation by cytochrome P-450 enzymes.[14][15] This highlights a key toxicological consideration: the potential for the secondary amine in piperidine-like structures to be converted to carcinogenic nitrosamines in vivo. Although the nitrogen in 3-(2-Hydroxyethyl)piperidin-2-one is part of a lactam (an amide), which is significantly less basic and less prone to nitrosation than a free amine, this potential pathway should not be entirely dismissed without experimental verification.

Acute Systemic Toxicity

Acute systemic toxicity studies evaluate the effects of a single, high-dose exposure to a substance. The median lethal dose (LD₅₀) is a common, albeit increasingly refined, endpoint from these studies, which are typically conducted following OECD guidelines.[16][17]

CompoundRouteSpeciesLD₅₀ ValueReference(s)
3-(2-Hydroxyethyl)piperidin-2-one OralRatNot Available (Requires Experimental Determination)N/A
Piperidine OralRat133 - 740 mg/kg[18]
Piperidine InhalationRat4.8 mg/L (4h LC₅₀)[18]

Table 2: Comparative Acute Systemic Toxicity Data. Piperidine itself demonstrates moderate acute oral toxicity.[18] The corresponding value for our target compound is a critical data gap that must be filled to properly classify its hazard potential.

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes) and a primary reason for drug candidate failure.[19][20] Many hERG inhibitors are lipophilic and contain a basic nitrogen atom, characteristics shared by many piperidine derivatives. Therefore, assessing the potential for hERG inhibition is a crucial safety screen for any novel piperidine-based compound intended for therapeutic use. High-throughput screening and electrophysiological methods like patch-clamp are used to determine a compound's IC₅₀ against the hERG channel. Compounds with an IC₅₀ value below 10 µM are often flagged as potential hERG blockers.[21]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems to generate the critical data needed for a comprehensive toxicological assessment.

Protocol 1: In Vitro Cytotoxicity via MTT Assay

This protocol determines a compound's effect on cell metabolic activity, a proxy for cell viability.[8]

G cluster_workflow MTT Assay Workflow start Start seed 1. Seed Cells (e.g., HepG2, NIH/3T3) in 96-well plates start->seed end End incubate1 2. Incubate Overnight (37°C, 5% CO₂) seed->incubate1 treat 3. Treat Cells (Serial dilutions of test compound, vehicle control, positive control) incubate1->treat incubate2 4. Incubate for 24, 48, or 72h treat->incubate2 add_mtt 5. Add MTT Solution (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 6. Incubate for 3-4h (Allows formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan Crystals (Add DMSO or other solvent) incubate3->solubilize read 8. Read Absorbance (e.g., 570 nm) solubilize->read calculate 9. Calculate % Viability & Determine IC₅₀ read->calculate calculate->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, NIH/3T3 for general cytotoxicity) in a 96-well microtiter plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of 3-(2-Hydroxyethyl)piperidin-2-one in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final test concentrations (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment: Remove the old media from the cells and add fresh media containing the different concentrations of the test compound. Include wells for vehicle control (solvent only) and a positive control (e.g., doxorubicin).[8]

  • Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully aspirate the media and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Acute Oral Toxicity – Acute Toxic Class Method (OECD TG 423)

This method allows for the classification of a substance's toxicity and an estimation of its LD₅₀ using a reduced number of animals.[22][23][24]

G cluster_workflow OECD TG 423 Workflow start Start acclimate 1. Acclimatize Animals (e.g., female Wistar rats, 5 days) start->acclimate end End dose1 2. Dose 3 Animals at Starting Dose (e.g., 300 mg/kg) acclimate->dose1 observe1 3. Observe for 48h dose1->observe1 decision1 Mortality Outcome? observe1->decision1 dose_down 4a. Dose Next 3 Animals at Lower Dose (e.g., 50 mg/kg) decision1->dose_down 2-3 Deaths dose_up 4b. Dose Next 3 Animals at Higher Dose (e.g., 2000 mg/kg) decision1->dose_up 0-1 Deaths stop_test 4c. Stop Test & Classify decision1->stop_test Specific Outcomes (e.g., 3 deaths at 2000 mg/kg) observe_long 5. Continue Observation (Total of 14 days) dose_down->observe_long dose_up->observe_long stop_test->observe_long necropsy 6. Perform Gross Necropsy observe_long->necropsy necropsy->end

Caption: Stepwise procedure for the Acute Toxic Class Method (OECD TG 423).

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Use a single sex of rodent (typically female rats) and allow them to acclimatize for at least 5 days.[16]

  • Dose Selection: Based on available data (or lack thereof), select a starting dose from the OECD-defined levels (5, 50, 300, or 2000 mg/kg). If no information exists, 300 mg/kg is a recommended starting point.[22]

  • Dosing Procedure (Step 1): Administer the test substance by oral gavage to a group of 3 animals.

  • Observation: Observe the animals closely for the first few hours and periodically for 48 hours for signs of toxicity and mortality.

  • Stepwise Decision:

    • If 2 or 3 animals die, the next step is to dose a new group of 3 animals at the next lower dose level.

    • If 0 or 1 animal dies, the next step is to dose a new group of 3 animals at the next higher dose level.

    • The procedure is stopped when a defined stopping criterion is met (e.g., no mortality at the highest dose, or clear mortality patterns allowing classification).

  • Long-Term Observation: All surviving animals are observed for a total of 14 days for any delayed toxic effects. Body weight is recorded weekly.

  • Pathology: At the end of the study, all animals (including those that died during the test) are subjected to a gross necropsy.

  • Classification: The substance is classified into a GHS toxicity category based on the pattern of mortality observed at the different dose levels.

Protocol 3: Bacterial Reverse Mutation Test (Ames Test)

This protocol assesses the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12][13][25]

Step-by-Step Methodology:

  • Strain Selection: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutations (frameshift vs. base-pair substitution).[12]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver), as some chemicals only become mutagenic after being metabolized.[15]

  • Exposure: In a test tube, combine the tester strain, the test compound at several concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine. This selective medium only allows bacteria that have undergone a reverse mutation (revertants) to grow.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher (typically ≥2-fold) than the number of spontaneous revertant colonies on the negative control plates.

Conclusion and Future Directions

This guide establishes that 3-(2-Hydroxyethyl)piperidin-2-one is classified as a skin and eye irritant with potential for causing central nervous system depression upon acute exposure.[3] However, a comprehensive toxicological profile, including crucial quantitative data on cytotoxicity, genotoxicity, acute systemic toxicity, and cardiotoxicity, is currently absent from public literature.

The provided structure-activity relationships, derived from related piperidines, offer a framework for forming initial hypotheses but cannot replace empirical data.[5][6] The detailed experimental protocols within this guide—for in vitro cytotoxicity, acute oral toxicity, mutagenicity, and hERG screening—provide a clear and robust pathway for researchers to fill these critical knowledge gaps. Generating this data is essential for any meaningful risk assessment and is a prerequisite for the further development of this and structurally similar compounds in any field, from pharmaceuticals to industrial chemicals. Future work should also investigate the metabolic fate of the compound, as its metabolites may possess unique and significant toxicological properties.

References

  • Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae). (2007). Journal of Medical Entomology, 44(2), 263-9. [Link]

  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). (2007). Oxford Academic, Journal of Medical Entomology. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025). YouTube. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. [Link]

  • Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). (2007). DTIC. [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. [Link]

  • OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). (n.d.). Labcorp. [Link]

  • Piperine and piperidine-induced caspase pathway for activating cell... (n.d.). ResearchGate. [Link]

  • A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. (n.d.). PMC. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter. [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (2021). MDPI. [Link]

  • 3-(2-hydroxyethyl)piperidin-2-one — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (2021). ACS Publications. [Link]

  • An analysis of weak mutagens in the Ames assay. (1980). PubMed. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). NCBI - NIH. [Link]

  • Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction. (n.d.). ACS Publications. [Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. (2022). MDPI. [Link]

  • Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. (2024). PubMed. [Link]

  • Bioactivation of N-nitrosopiperidine to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction. (n.d.). PubMed. [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022). MDPI. [Link]

  • Ames test. (n.d.). Wikipedia. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. [Link]

  • 3-Hydroxypiperidin-2-one. (n.d.). PubChem. [Link]

  • Studies of Piper auritum Kuntz's Mutagenic and Antimutagenic Properties Using the Ames Test. (2025). MDPI. [Link]

  • Piperidine: Human health tier II assessment. (2016). NICNAS. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Blueprint: 3-(2-Hydroxyethyl)piperidin-2-one Handling and Disposal

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling is not just regulatory-compliant, but mechanistically sound. When dealing with functionalized organic intermedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling is not just regulatory-compliant, but mechanistically sound. When dealing with functionalized organic intermediates like 3-(2-Hydroxyethyl)piperidin-2-one (CAS: 907175-90-0) [1], standardizing your disposal protocols is critical for both operational safety and environmental stewardship.

This guide provides a self-validating, step-by-step operational plan for the safe handling, accumulation, and disposal of this compound. By understanding the causality behind these procedures, your laboratory can build a culture of safety that goes beyond rote memorization.

Hazard Assessment & Mechanistic Causality

Before designing a disposal workflow, we must understand the physicochemical nature of the target molecule. 3-(2-Hydroxyethyl)piperidin-2-one is a non-halogenated organic compound characterized by a lactam (cyclic amide) ring and a hydroxyethyl appendage.

According to its GHS classification, this compound presents three primary hazards[1]:

  • Skin Irritation 2 (H315) & Eye Irritation 2A (H319): The molecule's amphiphilic nature (a polar lactam/hydroxyl head and a lipophilic hydrocarbon backbone) allows it to interact with and disrupt the lipid bilayers of cellular membranes, leading to defatting and localized inflammation.

  • STOT SE 3 (H336): Specific Target Organ Toxicity (Single Exposure) indicates a risk of respiratory irritation or central nervous system depression (drowsiness/dizziness)[1]. Mechanistically, volatile organic vapors can cross the alveolar-capillary membrane. This dictates that all handling and open-container disposal must occur within a certified chemical fume hood .

Waste Segregation Logic

We do not simply label waste "organic"—we segregate it based on downstream thermodynamic and environmental consequences. 3-(2-Hydroxyethyl)piperidin-2-one must be strictly routed to the Non-Halogenated Organic Waste Stream [2][3].

The Causality of Segregation: If this compound is inadvertently mixed with halogenated solvents (e.g., dichloromethane or chloroform), the entire container must be reclassified as halogenated waste[3]. Halogenated waste is significantly more expensive to process because it cannot be subjected to standard high-temperature incineration without the risk of forming highly toxic polychlorinated dibenzodioxins (dioxins)[3]. By keeping the streams separated, the non-halogenated waste can be cleanly incinerated into carbon dioxide, water, and nitrogen oxides.

Quantitative Data & Compatibility Summary

To ensure rapid decision-making at the bench, refer to the following self-validating compatibility matrix:

ParameterSpecification / GuidelineMechanistic Rationale
CAS Number 907175-90-0[1]Unique chemical identifier for accurate EPA/RCRA tracking.
Primary Waste Stream Non-Halogenated Organic Waste[2][3]Contains only C, H, N, O. Incinerates cleanly without dioxin formation.
Incompatible Streams Halogenated Organics, Strong Oxidizers[3][4]Halogens alter incineration thermodynamics; oxidizers risk exothermic reactions.
Container Material Glass or High-Density Polyethylene (HDPE)[5][6]Prevents solvent leaching and maintains structural integrity during accumulation.
Accumulation Limit ≤ 55 Gallons per SAA[7][8]EPA mandate to minimize localized fire/spill hazards in the laboratory.

Standard Operating Procedure (SOP): Waste Accumulation

To maintain a self-validating system, every step of the disposal process must be verifiable by laboratory personnel and Environmental Health and Safety (EHS) officers. We utilize the EPA's Satellite Accumulation Area (SAA) framework[7].

Phase 1: Container Preparation
  • Select the Vessel: Obtain a clean, structurally sound Glass or HDPE container[5][6]. Validation: Visually inspect the container for micro-fractures or residual incompatible chemicals.

  • Apply Labeling: Attach a hazardous waste tag before the first drop of waste enters the container[6]. Write the full chemical name: "3-(2-Hydroxyethyl)piperidin-2-one" and "Non-Halogenated Organic Waste". Validation: Do not use abbreviations (e.g., no "HEPO" or chemical structures), as this violates EPA hazard communication standards[5].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Location: Place the container in a designated SAA at or near the point of generation (typically under the fume hood)[7][8].

  • Transfer: Use a chemically compatible funnel to transfer the waste. Crucial Step: Remove the funnel and tightly cap the container immediately after use. Leaving a funnel in an open container violates EPA closed-container regulations and exacerbates STOT SE 3 inhalation risks[1][4].

  • Volume Monitoring: Monitor the SAA volume. Under EPA regulations (40 CFR 262.15), a laboratory may accumulate up to 55 gallons of non-acute hazardous waste[7][8]. Once this limit is reached, the container must be dated and moved to a central accumulation area within three consecutive calendar days[7].

Spill Response & Decontamination Protocol

In the event of an accidental release, follow this mechanistic containment strategy:

  • Isolate and Ventilate: Immediately lower the fume hood sash or evacuate the immediate bench area to mitigate STOT SE 3 inhalation risks[1].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Causality: Capillary action traps the organic matrix within the porous structure of the vermiculite, preventing further aerosolization and spreading.

  • Collection: Sweep the saturated absorbent using a non-sparking tool and transfer it to a solid hazardous waste container (HDPE).

  • Decontamination: Wash the affected surface with a mild detergent and water to disrupt any remaining lipophilic residue, followed by an ethanol wipe. Collect all wipe materials into the solid waste stream.

Disposal Workflow Visualization

The following diagram maps the logical decision tree for routing 3-(2-Hydroxyethyl)piperidin-2-one waste, ensuring compliance with RCRA and EPA guidelines.

WasteWorkflow Start Waste Generation: 3-(2-Hydroxyethyl)piperidin-2-one CheckHalogen Mixed with Halogenated Solvents? (e.g., DCM, Chloroform) Start->CheckHalogen NonHalo Non-Halogenated Organic Waste Stream CheckHalogen->NonHalo No Halo Halogenated Organic Waste Stream CheckHalogen->Halo Yes SAA Satellite Accumulation Area (SAA) Glass/HDPE Container Max 55 Gallons NonHalo->SAA Halo->SAA Labeling Label: 'Hazardous Waste' Full Chemical Name (No Abbreviations) SAA->Labeling EHS EHS / Waste Management Central Accumulation Pickup Labeling->EHS Incineration High-Temperature Incineration Facility EHS->Incineration

Figure 1: Decision tree and logistical workflow for 3-(2-Hydroxyethyl)piperidin-2-one waste disposal.

Sources

Handling

Comprehensive Safety and PPE Guide for Handling 3-(2-Hydroxyethyl)piperidin-2-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Purpose: To provide authoritative, self-validating procedural guidance for the safe handling, operational use, and disposa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Purpose: To provide authoritative, self-validating procedural guidance for the safe handling, operational use, and disposal of 3-(2-Hydroxyethyl)piperidin-2-one.

Executive Summary

Handling specialized lactam derivatives like 3-(2-Hydroxyethyl)piperidin-2-one (CAS: 907175-90-0) requires stringent safety protocols to mitigate risks associated with dermal exposure, ocular irritation, and respiratory toxicity[1]. This guide synthesizes regulatory standards with field-proven laboratory practices to establish a robust framework for personal protective equipment (PPE) selection, operational workflows, and emergency response.

Mechanistic Toxicology & Hazard Profile

To select the appropriate PPE, we must first understand the causality behind the chemical's hazard classifications[1]. 3-(2-Hydroxyethyl)piperidin-2-one presents three primary occupational hazards:

  • Skin Irritation (Category 2, H315): The polar nature of the lactam ring, combined with the hydrogen-bonding capability of the hydroxyl group, allows the molecule to interact strongly with epidermal proteins. This interaction disrupts the lipid bilayer of the stratum corneum, leading to localized inflammation and contact dermatitis[1].

  • Serious Eye Irritation (Category 2A, H319): Direct contact with the ocular mucosa results in rapid, severe irritation[1]. The compound's high water solubility facilitates rapid diffusion across the tear film, causing immediate cellular stress to the corneal epithelium.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336): Inhalation of airborne dust (if handled as a solid) or aerosolized droplets (if in solution) can cause respiratory tract irritation or central nervous system depression, typically presenting as drowsiness or dizziness[1].

Core PPE Requirements & Specifications

The following table outlines the mandatory PPE required for handling this compound, grounded in Occupational Safety and Health Administration (OSHA) standards.

PPE CategorySpecification & MaterialOSHA StandardMechanistic Rationale
Hand Protection Nitrile or Butyl Rubber Gloves (Minimum 4 mil thickness)29 CFR 1910.138[2]Nitrile provides superior resistance to polar organic molecules compared to latex, preventing permeation and subsequent epidermal protein interaction.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+ certified)29 CFR 1910.133Forms a complete seal around the eyes, preventing capillary action of liquid splashes or dust settling into the ocular mucosa.
Respiratory Protection N95/P100 Particulate Respirator (or Half-Mask with Organic Vapor Cartridge)29 CFR 1910.134[3]Required if engineering controls (fume hoods) fail or during spill cleanup to prevent inhalation of STOT SE 3-classified particulates/vapors.
Body Protection Flame-Resistant (FR) Lab Coat, closed-toe non-porous shoes29 CFR 1910.132[4]Acts as the primary physical barrier against accidental spills, preventing the chemical from reaching the skin and causing Category 2 irritation.

Operational Workflow & Procedural Methodologies

A self-validating safety protocol ensures that each step inherently verifies the success of the previous one. Follow this step-by-step methodology when handling 3-(2-Hydroxyethyl)piperidin-2-one.

G A 1. Hazard Assessment (Review SDS & Confirm Controls) B 2. Engineering Controls (Fume Hood at 80-100 fpm) A->B C 3. PPE Donning (Inspect Gloves, Goggles, Coat) B->C D 4. Chemical Handling (Transfer & Reaction Setup) C->D E 5. Decontamination (Surface Wipe & Spill Check) D->E F 6. PPE Doffing & Hazardous Waste Disposal E->F

Operational Workflow for Handling 3-(2-Hydroxyethyl)piperidin-2-one

Step-by-Step Handling Protocol
  • Pre-Operation Assessment: Verify that the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm). This engineering control is the primary defense against H336 inhalation hazards.

  • PPE Donning & Inspection: Inspect nitrile gloves for micro-tears by inflating them slightly[2]. Put on the lab coat, ensuring cuffs are tucked under the gloves to prevent skin exposure at the wrists. Don chemical splash goggles.

  • Chemical Transfer: Using an anti-static spatula (if solid) or a calibrated micropipette (if liquid), transfer the 3-(2-Hydroxyethyl)piperidin-2-one inside the fume hood. Keep the sash as low as possible to maximize the capture velocity of fumes/dust.

  • Decontamination: After transfer, immediately wipe down the balance and surrounding hood surfaces with a solvent appropriate for polar organics (e.g., 70% ethanol or isopropanol), followed by a water wipe to remove residual lactam.

  • PPE Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water[4].

Emergency Response & Disposal Plans

Spill Containment Protocol
  • Small Spills (< 50 mL or 50 g): Do not sweep dry powders, as this aerosolizes the chemical. Cover the spill with damp absorbent pads or an inert absorbent material (e.g., vermiculite). Carefully scoop the mixture into a chemically compatible, sealable hazardous waste container.

  • Large Spills: Evacuate the immediate area. Personnel conducting the cleanup must upgrade their PPE to include a NIOSH-approved respirator (per 29 CFR 1910.134)[3] and heavy-duty butyl rubber gloves.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected epidermal area with copious amounts of water for at least 15 minutes. The high water solubility of the compound allows for effective aqueous decontamination.

  • Eye Contact: Utilize the nearest emergency eyewash station. Hold eyelids open to ensure water reaches the entire surface of the eye and inner lids. Flush for a minimum of 15 minutes to mitigate H319 severe eye irritation. Seek immediate ophthalmological evaluation.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. The causality of H336 dictates that removing the source of the CNS depressant/irritant is the critical first step.

Disposal Logistics

Do not dispose of 3-(2-Hydroxyethyl)piperidin-2-one in standard municipal waste or down the sink. All contaminated materials (including used PPE, wipes, and empty containers) must be classified as hazardous chemical waste. Store in a tightly sealed, clearly labeled high-density polyethylene (HDPE) container and coordinate with your institution's Environmental Health and Safety (EHS) department for incineration by a licensed hazardous waste contractor.

References

  • 3-(2-hydroxyethyl)piperidin-2-one — Chemical Substance Information. NextSDS Chemical Database. Available at: [Link]

  • 29 CFR 1910.138 - Hand protection. Occupational Safety and Health Administration (OSHA), Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • 29 CFR 1910.134 - Respiratory protection. Occupational Safety and Health Administration (OSHA), Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • 29 CFR 1910.132 - General requirements (Personal Protective Equipment). Occupational Safety and Health Administration (OSHA), Electronic Code of Federal Regulations (eCFR). Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.